(3-Methyl-4-nitro-benzoylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWUJWRMCMDPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Methyl-4-nitro-benzoylamino)-acetic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid, a valuable intermediate in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it. The protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of the target molecule, N-(3-Methyl-4-nitrobenzoyl)glycine, is most efficiently achieved through a robust two-stage process. The core logic is to first construct the substituted benzoyl moiety and then couple it with the amino acid glycine.
The overall strategy involves:
-
Stage 1: Synthesis of the Key Intermediate, 3-Methyl-4-nitrobenzoic Acid. This is accomplished via the selective oxidation of a commercially available starting material, 2,4-dimethylnitrobenzene.
-
Stage 2: Amide Bond Formation. The carboxylic acid from Stage 1 is activated and subsequently coupled with glycine to form the final product. The most reliable method for this transformation is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with glycine.
Caption: High-level overview of the two-stage synthesis.
Stage 1 Protocol: Synthesis of 3-Methyl-4-nitrobenzoic Acid
The synthesis of 3-methyl-4-nitrobenzoic acid is a critical first step. Several oxidation methods exist, including the use of potassium permanganate or catalytic air oxidation.[1] However, for laboratory-scale synthesis, oxidation with dilute nitric acid offers a reliable and scalable route, selectively converting one of the methyl groups of 2,4-dimethylnitrobenzene to a carboxylic acid.[2][3]
Causality of Experimental Choices:
-
Oxidant: Dilute nitric acid is chosen for its efficacy in oxidizing the benzylic methyl group. The reaction is performed under pressure and elevated temperature to increase the reaction rate and drive the conversion.[1][2]
-
Starting Material: 2,4-dimethylnitrobenzene is the logical precursor, as the nitro group directs the oxidation to the para-position methyl group due to electronic effects, leading to the desired 3-methyl-4-nitro isomer.[4]
-
Work-up: The work-up involves a neutralization step with sodium carbonate to convert the product into its water-soluble sodium salt.[2] This allows for the removal of unreacted organic starting material via extraction. Subsequent acidification precipitates the purified carboxylic acid product.[1]
Detailed Experimental Protocol (Stage 1):
-
Reaction Setup: To a high-pressure reaction kettle, add 2,4-dimethylnitrobenzene and 30-65% dilute nitric acid. The molar ratio of 2,4-dimethylnitrobenzene to nitric acid should be approximately 1:5.5 to 1:8.0.[1][3]
-
Oxidation: Seal the reactor and heat the mixture to 100-135°C with vigorous stirring (e.g., 300 rpm). Maintain the internal pressure between 0.8 and 1.2 MPa for 4 to 10 hours.[2]
-
Cooling and Filtration: After the reaction period, cool the reactor to room temperature. Filter the resulting mixture to separate the solid crude product from the reaction liquor.[2]
-
Neutralization: Prepare a 10% (w/v) solution of sodium carbonate in water and warm it to approximately 40°C. Add the crude solid product to this solution with stirring to form the sodium salt of 3-methyl-4-nitrobenzoic acid, which dissolves.[1]
-
Purification: The resulting solution may be extracted with a solvent like toluene to remove any unreacted 2,4-dimethylnitrobenzene.[2] Activated carbon can be added to the aqueous solution, heated to ~70°C, and then filtered to decolorize the solution.[2]
-
Acid Precipitation: Heat the purified sodium salt solution to 65°C. Slowly add 40% nitric acid dropwise with stirring until the pH of the mixture reaches 2.0.[1] A white or light-yellow precipitate of 3-methyl-4-nitrobenzoic acid will form.
-
Isolation: Cool the mixture and collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water and dry under vacuum to yield pure 3-methyl-4-nitrobenzoic acid.
Stage 2 Protocol: Amide Synthesis via Acyl Chloride Intermediate
Directly coupling a carboxylic acid with an amine is generally inefficient due to the competing acid-base reaction that forms a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated." The conversion to an acyl chloride is a classic and highly effective activation strategy.[5][6] This highly electrophilic intermediate readily reacts with the amine (glycine) in a Schotten-Baumann reaction to form the stable amide bond.[5]
Step 2a: Synthesis of 3-Methyl-4-nitrobenzoyl Chloride
-
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. It reacts with the carboxylic acid to form the acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed, driving the reaction to completion.[7][8] A catalytic amount of DMF is sometimes used to accelerate similar reactions.[9]
Detailed Experimental Protocol (Stage 2a):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place the 3-methyl-4-nitrobenzoic acid synthesized in Stage 1.
-
Chlorination: Add an excess of thionyl chloride (SOCl₂), typically 2-3 molar equivalents.
-
Reaction: Heat the mixture to reflux (approximately 79°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methyl-4-nitrobenzoyl chloride is often a liquid or low-melting solid and can be used directly in the next step without further purification.[7][9]
Step 2b: Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
-
Causality (Mechanism): This step is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[10] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base is required to neutralize the HCl generated in the reaction, preventing the protonation of the glycine's amino group and driving the reaction forward.[5][10][11]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocol (Stage 2b):
-
Glycine Solution: In a beaker or flask, dissolve glycine in an aqueous solution of a base, such as 1M sodium hydroxide (NaOH), using approximately 2-3 molar equivalents of base relative to the acyl chloride. Cool this solution in an ice bath to 0-5°C.
-
Acyl Chloride Addition: Dissolve the crude 3-methyl-4-nitrobenzoyl chloride from the previous step in a suitable aprotic solvent (e.g., dichloromethane or THF).[5] Add this solution dropwise to the cold, stirring glycine solution. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding cold dilute hydrochloric acid (e.g., 2M HCl) dropwise until the pH is approximately 2-3.
-
Product Isolation: A precipitate of (3-Methyl-4-nitro-benzoylamino)-acetic acid will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure product.
Quantitative Data and Validation
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | 2,4-Dimethylnitrobenzene | Dilute Nitric Acid | 1 : 5.5 - 8.0 | None | 100-135 | 4-10 | 50-85%[1][2] |
| 2a | 3-Methyl-4-nitrobenzoic Acid | Thionyl Chloride | 1 : 2.0 - 3.0 | None (SOCl₂) | Reflux (~79) | 2-3 | >90%[7][12] |
| 2b | 3-Methyl-4-nitrobenzoyl Chloride | Glycine | 1 : 1.1 - 1.2 | DCM / H₂O | 0 - RT | 2-3 | 80-95% |
Self-Validation: The protocol's integrity is maintained through key checkpoints. In Stage 1, reaction completion can be monitored by techniques like TLC or GC-MS to observe the disappearance of the starting material. In Stage 2a, the cessation of HCl and SO₂ evolution is a strong indicator of reaction completion. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
References
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- Preparation method of 3-methyl-4-nitrobenzoic acid. (2021). Eureka | Patsnap.
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- Amide formation from acyl chloride (video). (n.d.). Khan Academy.
- (3-METHYL-4-NITRO-BENZOYLAMINO)-ACETIC ACID. (n.d.). ChemicalBook.
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(3-Methyl-4-nitro-benzoylamino)-acetic acid: A Comprehensive Technical Guide for Researchers
CAS Number: 124924-36-3
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of (3-Methyl-4-nitro-benzoylamino)-acetic acid, also known as (3-Methyl-4-nitrobenzoyl)glycine.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and potential applications of this compound, grounding its claims in established chemical principles and relevant scientific literature.
Introduction: Unveiling a Potential Pharmacophore
(3-Methyl-4-nitro-benzoylamino)-acetic acid belongs to the class of N-acylated amino acids (NAAAs), a group of compounds that have garnered significant interest in medicinal chemistry.[3][4][5] The structure integrates a substituted aromatic nitro compound with glycine, the simplest proteinogenic amino acid. This unique combination of a rigid, electron-withdrawing aromatic ring and a flexible amino acid backbone suggests potential for diverse biological activities. The nitro group, a well-known pharmacophore in many approved drugs, can influence the molecule's pharmacokinetic and pharmacodynamic properties, often through bioreductive activation mechanisms.[6][7][8][9] NAAAs, on the other hand, are recognized as important signaling molecules with therapeutic potential in various areas, including analgesia and anti-inflammatory action.[5][10]
This guide will explore the synthesis of this molecule via a classic organic reaction, outline the expected analytical characteristics for its identification and quality control, and discuss its potential as a scaffold in drug discovery based on the known roles of its constituent chemical motifs.
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for (3-Methyl-4-nitro-benzoylamino)-acetic acid is not extensively documented in readily available literature, its synthesis can be reliably achieved through the well-established Schotten-Baumann reaction .[11][12][13] This method involves the acylation of an amine (glycine) with an acid chloride (3-methyl-4-nitrobenzoyl chloride) under alkaline aqueous conditions.[11][12]
The overall synthetic workflow can be conceptualized as a two-step process starting from 3-methyl-4-nitrobenzoic acid.
Caption: Proposed two-step synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride
The precursor, 3-methyl-4-nitrobenzoic acid, can be synthesized via the oxidation of 2,4-dimethylnitrobenzene using various methods, including nitric acid or catalytic oxidation.[14][15][16][17][18] The subsequent conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolved HCl and SO2), add 3-methyl-4-nitrobenzoic acid.
-
Chlorination: Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction. This typically takes 1-3 hours.
-
Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methyl-4-nitrobenzoyl chloride can often be used in the next step without further purification.[19] Alternatively, purification can be achieved by vacuum distillation.
Step 2: Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid via Schotten-Baumann Reaction
This step involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of 3-methyl-4-nitrobenzoyl chloride. The aqueous base neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the glycine and driving the reaction to completion.[13]
Experimental Protocol:
-
Preparation of Glycine Solution: In a beaker or flask, dissolve glycine in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). The solution should be cooled in an ice bath.
-
Acylation: While vigorously stirring the cooled glycine solution, slowly add 3-methyl-4-nitrobenzoyl chloride dropwise. Maintain the temperature below 10 °C to minimize the hydrolysis of the acid chloride.
-
Reaction: Continue stirring the mixture for 1-2 hours after the addition is complete.
-
Acidification and Isolation: After the reaction period, acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper (pH ~3-4). The product, (3-Methyl-4-nitro-benzoylamino)-acetic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized (3-Methyl-4-nitro-benzoylamino)-acetic acid. The following table summarizes the expected analytical data based on the known spectral properties of structurally similar N-benzoyl glycine derivatives.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a doublet for the methylene protons of the glycine moiety, a triplet for the amide proton, and a singlet for the methyl group. The exact chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, the methylene carbon of the glycine unit, and the methyl carbon. |
| FT-IR (ATR) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and N-O stretching (nitro group).[20] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₅: 238.19 g/mol ). Fragmentation patterns would likely show the loss of the carboxylic acid group and cleavage of the amide bond.[21][22][23] |
| Melting Point | A sharp melting point is indicative of high purity. |
Potential Applications in Drug Discovery
The unique structural features of (3-Methyl-4-nitro-benzoylamino)-acetic acid make it an interesting candidate for exploration in drug discovery programs.
Caption: Potential therapeutic applications derived from the core structural motifs.
Antimicrobial and Antiparasitic Agents
Aromatic nitro compounds have a long history of use as antimicrobial and antiparasitic drugs.[7][8] Their mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to generate reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[8] The presence of the 3-methyl-4-nitrobenzoyl moiety suggests that this compound could be investigated for activity against a range of pathogens.
Hypoxia-Activated Prodrugs in Oncology
The nitro group can also be exploited in the design of hypoxia-activated prodrugs for cancer therapy.[9] Solid tumors often contain regions of low oxygen (hypoxia), where nitroreductase enzymes are overexpressed. These enzymes can selectively reduce the nitro group to a cytotoxic species in the hypoxic tumor environment, leading to targeted tumor cell killing while sparing healthy, well-oxygenated tissues.
Modulators of Neurological and Inflammatory Pathways
N-acylated amino acids are a class of endogenous signaling lipids with a wide range of biological activities, including analgesic and anti-inflammatory effects.[3][5] They have been shown to interact with various molecular targets, including G-protein coupled receptors and ion channels.[3][4] By incorporating a glycine moiety, (3-Methyl-4-nitro-benzoylamino)-acetic acid could potentially modulate these pathways, making it a candidate for the development of novel treatments for pain, inflammation, and neurological disorders.
Conclusion
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a readily synthesizable molecule that combines the pharmacologically relevant nitroaromatic and N-acylated amino acid scaffolds. While specific biological data for this compound is scarce, its structural features suggest a high potential for diverse therapeutic applications. This guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the biological activity of this and related compounds. The detailed protocols and expected analytical data serve as a practical starting point for laboratory investigations, and the discussion of potential applications highlights promising avenues for future research in drug discovery and development.
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(3-METHYL-4-NITROPHENOXY)ACETIC ACID | CAS#:85444-81-1. Chemsrc. [Link]
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Spectroscopic Characterization of (3-Methyl-4-nitro-benzoylamino)-acetic acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectral data for the compound (3-Methyl-4-nitro-benzoylamino)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectroscopic analysis with established principles of NMR, IR, and Mass Spectrometry. In the absence of a publicly available complete experimental dataset for this specific molecule, this guide constructs a detailed theoretical framework for its characterization based on the spectral data of its constituent precursors, 3-methyl-4-nitrobenzoic acid and glycine, along with analogous structures.
Introduction
(3-Methyl-4-nitro-benzoylamino)-acetic acid, also known as (3-methyl-4-nitrobenzoyl)glycine[1], is a derivative of glycine and 3-methyl-4-nitrobenzoic acid. Its structure combines an aromatic nitro compound with an amino acid, making it a molecule of interest in medicinal chemistry and organic synthesis. Accurate structural elucidation is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing a comprehensive reference for its identification and characterization.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (3-Methyl-4-nitro-benzoylamino)-acetic acid in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the glycine moiety, the methyl group, and the exchangeable amide and carboxylic acid protons.
Aromatic Region: The 3-methyl-4-nitrophenyl group will give rise to a characteristic pattern in the aromatic region of the spectrum. The nitro group is strongly electron-withdrawing, and the methyl group is weakly electron-donating, influencing the chemical shifts of the aromatic protons. We can expect three distinct signals in this region.
Aliphatic Region: The glycine and methyl group protons will appear in the upfield region of the spectrum. The methylene protons of the glycine unit are adjacent to both a carbonyl group and a nitrogen atom, which will deshield them.
Exchangeable Protons: The amide (N-H) and carboxylic acid (O-H) protons are exchangeable and their chemical shifts can be broad and vary with concentration and temperature. In DMSO-d₆, these protons are typically well-resolved.
Predicted ¹H NMR Peak Assignments
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad s | 1H | COOH | Carboxylic acid protons are highly deshielded and typically appear as a broad singlet far downfield.[2] |
| ~8.5 | t | 1H | NH | The amide proton will likely show coupling to the adjacent CH₂ group, resulting in a triplet. Its chemical shift is influenced by the electron-withdrawing benzoyl group. |
| ~8.2 | d | 1H | Ar-H | Proton ortho to the nitro group and meta to the carbonyl group. |
| ~8.0 | dd | 1H | Ar-H | Proton meta to both the nitro and carbonyl groups. |
| ~7.8 | d | 1H | Ar-H | Proton ortho to the carbonyl group and meta to the nitro group. |
| ~4.0 | d | 2H | CH₂ | The methylene protons of the glycine moiety will be a doublet due to coupling with the amide proton. |
| ~2.6 | s | 3H | CH₃ | The methyl group on the aromatic ring will appear as a singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (3-Methyl-4-nitro-benzoylamino)-acetic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing exchangeable protons like those of the carboxylic acid and amide groups.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 30° pulse width and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
-
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of (3-Methyl-4-nitro-benzoylamino)-acetic acid will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Peak Assignments
| Predicted Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~171 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected in this region.[2] |
| ~166 | C=O (Amide) | The amide carbonyl carbon is typically found slightly upfield from the carboxylic acid carbonyl. |
| ~150 | Ar-C (C-NO₂) | The carbon atom attached to the nitro group is significantly deshielded. |
| ~140 | Ar-C (C-CH₃) | The carbon bearing the methyl group. |
| ~135 | Ar-C | Aromatic carbon. |
| ~132 | Ar-C (C-C=O) | The carbon atom attached to the carbonyl group. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~42 | CH₂ | The methylene carbon of the glycine moiety. |
| ~20 | CH₃ | The methyl carbon. |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of (3-Methyl-4-nitro-benzoylamino)-acetic acid will show characteristic absorption bands for the N-H, O-H, C=O, and NO₂ groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-2400 (broad) | O-H stretch | The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.[2] |
| ~3300 | N-H stretch | The amide N-H stretch will appear as a distinct peak. |
| 3100-3000 | C-H stretch (aromatic) | Aromatic C-H stretching vibrations. |
| 3000-2850 | C-H stretch (aliphatic) | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1710 | C=O stretch | Carboxylic acid carbonyl stretch.[2] |
| ~1660 | C=O stretch (Amide I) | Amide carbonyl stretch. |
| ~1550 | N-O stretch (asymmetric) | Asymmetric stretching of the nitro group. |
| ~1540 | N-H bend (Amide II) | Amide N-H bending vibration. |
| ~1350 | N-O stretch (symmetric) | Symmetric stretching of the nitro group. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometry Fragmentation
-
Molecular Ion (M⁺): The molecular weight of (3-Methyl-4-nitro-benzoylamino)-acetic acid (C₁₀H₁₀N₂O₅) is 238.19 g/mol . The mass spectrum should show a molecular ion peak at m/z = 238.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z = 220 corresponding to the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH: A peak at m/z = 193 corresponding to the loss of the carboxylic acid radical.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxylic acid carbonyl, resulting in a fragment at m/z = 74 (glycine fragment) or m/z = 164 (3-methyl-4-nitrobenzoyl fragment).
-
Amide Bond Cleavage: Cleavage of the amide bond can lead to a fragment at m/z = 164 (3-methyl-4-nitrobenzoyl cation) and a neutral glycine fragment.
-
Loss of NO₂: A peak at m/z = 192 corresponding to the loss of the nitro group.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. ESI is a soft ionization technique suitable for polar molecules.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for (3-Methyl-4-nitro-benzoylamino)-acetic acid. By dissecting the molecule into its constituent functional groups and comparing them to known spectral data of related compounds, a comprehensive and reliable set of expected spectral characteristics has been established. The provided protocols outline the standard methodologies for acquiring this data experimentally. This guide serves as a valuable resource for any researcher involved in the synthesis or analysis of this compound, facilitating its unambiguous identification and characterization.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
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Unknown. (n.d.). Identifying amino acids in protein NMR spectra: 1) Glycine (Gly, G). Retrieved from [Link]
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Quora. (2018, December 11). Why does glycine give only one peak at NMR spectrum? Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (2015, July 2). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Acetic acid, 2-[4-(4-diethylaminobenzylidenamino)benzoylamino]-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetic acid, [(benzoylamino)oxy]-. Retrieved from [Link]
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
ResearchGate. (n.d.). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzoylamino)acetic acid. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetic acid, methyl ester. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
Sources
Solubility Profile of (3-Methyl-4-nitro-benzoylamino)-acetic acid: A Theoretical and Practical Guide
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Methyl-4-nitro-benzoylamino)-acetic acid (CAS No. 124924-36-3). In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first-principles of physical organic chemistry, including molecular structure, polarity, and functional group interactions. We explore the compound's likely behavior in a range of common laboratory solvents, from polar protic and aprotic to non-polar systems, as well as in aqueous solutions of varying pH. To empower researchers and drug development professionals, a detailed, step-by-step experimental protocol for the thermodynamic equilibrium solubility determination via the shake-flask method is provided. This guide is designed to serve as a foundational resource for scientists working with this compound, enabling informed solvent selection for synthesis, purification, formulation, and screening applications.
Introduction to (3-Methyl-4-nitro-benzoylamino)-acetic acid
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a multifaceted organic molecule whose utility in chemical synthesis is derived from its distinct functional groups. Understanding its physical properties, particularly solubility, is a critical first step for its effective application in research and development.
Chemical Identity
-
Chemical Name: (3-Methyl-4-nitro-benzoylamino)-acetic acid[1]
-
Synonyms: (3-Methyl-4-nitrobenzoyl)glycine, N-(3-Methyl-4-nitrobenzoyl)glycine, 2-(3-Methyl-4-nitrobenzamido)acetic acid[1]
Molecular Structure and Physicochemical Properties
The molecule's structure is key to its behavior. It incorporates a carboxylic acid, an amide, and a nitro group, all of which contribute to its overall polarity and potential for intermolecular interactions.
-
Molecular Formula: C₁₀H₁₀N₂O₅
-
Molecular Weight: 238.20 g/mol
The structure contains both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and hydrogen bond acceptors (the carboxylic and amide carbonyl oxygens, and the nitro group oxygens). This duality is a primary driver of its solubility characteristics.
Caption: Molecular structure with key functional groups.
Guiding Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4][5]
-
Polarity: The presence of electronegative atoms (O, N) in the carboxylic acid, amide, and nitro groups creates significant bond dipoles, making the molecule polar. This polarity is balanced by the non-polar aromatic ring and methyl group. The overall polarity suggests better solubility in polar solvents than in non-polar ones.[3]
-
Hydrogen Bonding: The ability to both donate and accept hydrogen bonds is the most significant factor for this molecule's solubility in protic solvents like water or alcohols.[5] The carboxylic acid and amide groups are primary sites for this interaction.
-
Molecular Size: While not excessively large, the molecule's rigid structure and molecular weight mean that significant energy is required for solvent molecules to surround it, which can limit solubility compared to smaller molecules with similar functional groups.[3][6]
-
pH: The carboxylic acid group (pKa ≈ 3-5) is acidic. In basic aqueous solutions, it will deprotonate to form a highly polar carboxylate salt, which is expected to dramatically increase water solubility.[7] Conversely, in acidic solutions, the molecule will remain in its neutral, less soluble form.
Predicted Solubility Profile in Common Solvents
Based on the principles above, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental setting.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule can form hydrogen bonds with the solvent, but the non-polar aromatic ring limits extensive solvation. Solubility is expected to be higher in alcohols than in water due to the alcohols' lower overall polarity.[5] |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are highly polar and can act as effective hydrogen bond acceptors for the molecule's -OH and -NH groups. They can effectively solvate both the polar and, to a lesser extent, the non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The significant mismatch in polarity between the highly polar solute and the non-polar solvent will prevent effective solvation. The "like dissolves like" rule predicts poor solubility.[3][4] |
| Aqueous Base | 5% aq. NaOH, 5% aq. NaHCO₃ | High / Soluble | The carboxylic acid will be deprotonated to form a sodium carboxylate salt. This ionic species is highly polar and will be readily soluble in water.[7] |
| Aqueous Acid | 5% aq. HCl | Low / Insoluble | The compound will remain in its protonated, neutral form. Solubility is expected to be similar to that in pure water.[7] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain accurate, quantitative solubility data, a standardized experimental procedure is essential. The Shake-Flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[6] It is an "excess solid" method where a saturated solution is prepared and allowed to reach equilibrium before the concentration of the dissolved solute is measured.[8]
Materials and Equipment
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid (solid, high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). Visual inspection should confirm the presence of undissolved solid throughout the process.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For more rapid separation, centrifugation can be used.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Caption: Workflow for experimental solubility determination.
Conclusion
References
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
Experiment 1 Determination of Solubility Class. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Testbook. Factors affecting solubility. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]
-
Solubility of Organic Compounds. (2023). [Link]
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The Nitro-Benzoylamino Scaffold: A Technical Guide to Unlocking its Biological Potential
Introduction: The Enduring Appeal of the Nitro Group in Medicinal Chemistry
The incorporation of a nitro (NO₂) group is a long-standing and effective strategy in the design of bioactive molecules.[1][2] This small, electron-withdrawing moiety can dramatically influence a compound's physicochemical properties, such as its polarity and electronic distribution, thereby modulating its interaction with biological targets.[1] The nitro group is a key pharmacophore in a range of established drugs, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide focuses on the nitro-benzoylamino core, a promising scaffold that combines the potent bioactivity of the nitro group with the versatile and synthetically accessible benzamide structure. We will explore the diverse biological activities of these compounds, delve into their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this important chemical class.
I. The Synthetic Landscape: Crafting Nitro-Benzoylamino Derivatives
The synthesis of nitro-benzoylamino compounds is typically achieved through standard amide bond formation reactions. A common and effective method involves the acylation of a substituted amine with a nitro-substituted benzoyl chloride. The nitrobenzoyl chloride, in turn, can be prepared from the corresponding nitrobenzoic acid.
General Synthetic Protocol: Preparation of N-Aryl-4-Nitrobenzamide
This protocol outlines a representative synthesis of an N-aryl-4-nitrobenzamide derivative, a common structural motif in this class of compounds.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
-
To a solution of 4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (SOCl₂) (2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).
-
Reflux the reaction mixture for 1.5-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amide Coupling to form N-Aryl-4-Nitrobenzamide
-
Dissolve the desired aryl amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired N-aryl-4-nitrobenzamide.[3]
II. Antimicrobial Activity: A Renewed Weapon Against Microbial Resistance
Nitro-containing compounds have historically been a cornerstone of antimicrobial therapy.[1] The mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates.[1] These reactive species can covalently bind to and damage essential biomolecules such as DNA, leading to cell death.[1] Nitro-benzoylamino derivatives have emerged as promising candidates in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC), a key metric for assessing the antimicrobial potency of a compound.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the synthesized nitro-benzoylamino compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Bacterial Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) from a reputable source like ATCC.
- Culture Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
- From a fresh overnight culture of the test bacterium on an agar plate, select 3-5 well-isolated colonies.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The antiproliferative activity of nitroaromatic compounds has been extensively documented.[2] The mechanisms are often multifaceted, ranging from the induction of oxidative stress to the alkylation of DNA.[2] Certain nitro-benzoylamino derivatives have shown significant growth inhibitory activity against various human cancer cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
1. Cell Culture and Seeding:
- Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Harvest the cells and perform a cell count.
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the nitro-benzoylamino compounds in culture medium.
- After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
- Incubate the plate for another 24-48 hours.
3. MTT Assay Procedure:
- After the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- The percentage of cell viability can be calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Nitro-benzoylamino compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[4][5] A crucial mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Several nitro-benzoylamino compounds have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[6]
Diagram: Simplified NF-κB Signaling Pathway and Point of Inhibition
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of Substituted Benzoylamino Acetic Acids: From Foundational Chemistry to Modern Drug Development
Executive Summary
The substituted benzoylamino acetic acid scaffold, rooted in the simple, naturally occurring metabolite hippuric acid, represents a quintessential example of chemical evolution in drug discovery. Initially identified as a biological detoxification product, this N-acyl amino acid has become a versatile and highly adaptable platform for medicinal chemists. Through systematic substitution and modification of its core components—the benzoyl ring, the amide linkage, and the acetic acid backbone—researchers have unlocked a remarkable diversity of therapeutic activities. This guide traces the journey of this chemical class from its historical discovery in the 19th century to its modern applications in developing sophisticated anti-inflammatory, antimicrobial, and targeted therapeutic agents. We will explore the foundational synthetic methodologies that enabled its diversification, delve into the critical structure-activity relationships (SAR) that guide rational drug design, and examine its contemporary role in advanced strategies like prodrug development. This document serves as a technical resource for researchers and drug development professionals, providing both a historical perspective and field-proven insights into the enduring utility of the substituted benzoylamino acetic acid framework.
The Progenitor Molecule: Discovery and Significance of Hippuric Acid
The story of substituted benzoylamino acetic acids begins not in a laboratory, but with the study of natural biological processes. The parent compound, hippuric acid (N-benzoylglycine), was first isolated in the 19th century, a period of foundational discoveries in organic chemistry.
Historical Discovery
In 1829, the renowned German chemist Justus von Liebig identified hippuric acid from horse urine.[1] Its name is derived from the Greek words hippos (horse) and ouron (urine), reflecting its source of discovery.[1] This finding was significant as it represented one of the first amino acid derivatives to be isolated from a biological source. Later research in the 19th century established that hippuric acid is a metabolic byproduct in most mammals, including humans, formed as a mechanism for clearing benzoic acid.[1]
Biochemical Context
Hippuric acid is synthesized primarily in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[2] This biochemical reaction is a classic example of a detoxification pathway. Benzoic acid, found naturally in many plants and used as a food preservative, is first activated to its coenzyme A thioester, benzoyl-CoA.[2] The enzyme glycine N-acyltransferase then catalyzes the transfer of the benzoyl group from benzoyl-CoA to the amino group of glycine, forming hippuric acid, which is then readily excreted in the urine. This process underscores the inherent biocompatibility of the N-benzoylglycine scaffold.
Foundational Synthesis: The Chemistry of the Benzoylamino Acetic Acid Scaffold
The ability to manipulate the hippuric acid structure in the lab was crucial for unlocking its potential. Early synthetic chemists developed robust methods not only to produce the parent compound but also to use it as a starting material for more complex molecules.
Classic Laboratory Synthesis
The laboratory synthesis of hippuric acid mirrors its biochemical formation. The most direct method involves the acylation of glycine with benzoyl chloride in a basic aqueous solution (a Schotten-Baumann reaction), followed by acidification to precipitate the final product.[1] This straightforward and high-yielding reaction provided a reliable source of the parent scaffold for further investigation.
The Erlenmeyer-Plöchl Azlactone Synthesis: A Gateway to Diversification
A pivotal development in the chemistry of N-acyl amino acids was the Erlenmeyer–Plöchl synthesis, first described in the late 19th century.[3] This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride. The reaction proceeds through a key intermediate, an azlactone (or oxazolone).[2][3]
The significance of this synthesis is twofold:
-
Creation of a C=C Double Bond: It introduces a double bond, providing a site for further chemical modification.
-
Formation of α-Amino Acid Precursors: The azlactone intermediate can be hydrolyzed or reacted with various nucleophiles to generate a wide range of substituted α-amino acids.
This reaction effectively transformed hippuric acid from a simple metabolite into a versatile building block for organic synthesis, paving the way for the creation of countless substituted derivatives.
Experimental Protocol: Synthesis of Azlactone from Hippuric Acid and Veratraldehyde
This protocol is adapted from the procedure described by Buck and Ide, which is a classic example of the Erlenmeyer-Plöchl reaction.[3]
-
Mixing Reagents: In a 2-liter Erlenmeyer flask, combine 192 g (1.07 moles) of powdered, dry hippuric acid, 160 g (0.96 moles) of veratraldehyde, 80 g (0.98 moles) of freshly fused, powdered sodium acetate, and 300 g (2.9 moles) of acetic anhydride.
-
Heating: Heat the mixture on an electric hot plate with constant shaking. The mixture will initially become almost solid before liquefying into a deep yellow solution as the temperature rises to approximately 110°C. Avoid overheating to prevent the product from turning red.
-
Reaction: Once the mixture has completely liquefied, transfer the flask to a steam bath and continue heating for two hours. During this time, the azlactone product will begin to crystallize.
-
Workup: After two hours, slowly add 400 mL of alcohol to the flask. The reaction can be vigorous, so slight cooling may be necessary to moderate it.
-
Isolation: Allow the reaction mixture to stand overnight to complete crystallization. Filter the yellow crystalline product with suction.
-
Washing: Wash the collected crystals on the filter with two 100-mL portions of ice-cold alcohol, followed by two 100-mL portions of boiling water to remove impurities.
-
Drying and Purification: After drying, the crude product can be further purified by recrystallization from hot benzene to yield the pure azlactone, melting at 151–152°C.
The Era of Substitution: Evolving Structure for Therapeutic Function
The core principle of medicinal chemistry is that the biological activity of a molecule can be fine-tuned by altering its structure.[4][5] The benzoylamino acetic acid scaffold proved to be an excellent template for this approach. By adding, removing, or changing functional groups at various positions, chemists could systematically probe for and optimize therapeutic effects.
Case Study: Anti-inflammatory Agents
One of the most fruitful areas of research for N-acyl amino acids has been in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While not direct derivatives of benzoylamino acetic acid, the N-arylanthranilic acids (fenamates) provide a powerful parallel history. This class includes well-known drugs like mefenamic acid and flufenamic acid.[6] Their development in the mid-20th century demonstrated that N-acylation of an amino acid (in this case, anthranilic acid) could produce potent anti-inflammatory activity, largely through the inhibition of cyclooxygenase (COX) enzymes.
More directly related research has shown that incorporating a 2-substituted benzimidazole core with an acetic acid group at the 3-position yields compounds with significant analgesic and anti-inflammatory properties.[7] The development of these molecules was a logical step, combining the known biological activity of the benzimidazole ring system with the acidic side chain common to many NSAIDs.
Case Study: Antimicrobial Agents
The acylamino moiety is a cornerstone of β-lactam antibiotics, including penicillins and cephalosporins. Research has extended this principle to novel antibiotic classes. For instance, a series of [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids were synthesized and shown to possess significant antibacterial activity, particularly against Gram-negative bacteria.[8] In this case, the benzoylamino acetic acid concept is adapted and incorporated into a more complex, strained-ring system designed to interfere with bacterial cell wall synthesis. The causality behind this design choice lies in mimicking the structure of natural β-lactam substrates to achieve potent and selective inhibition of bacterial enzymes.
Structure-Activity Relationships (SAR) and Mechanistic Insights
Structure-Activity Relationship (SAR) analysis is the process of correlating specific structural features of a compound with its biological effect.[5] For substituted benzoylamino acetic acids, SAR studies have been critical in optimizing compounds for specific targets.
Analysis of Key Substitutions
The development of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors provides an excellent modern example of SAR.[9] Studies on these compounds revealed several key insights:
-
Aryl Ring Substitutions: The placement of specific groups on an aryl ring attached to the core structure dramatically impacts potency and selectivity. For example, the substitution of a bromo group at the para-position of a phenyl ring was found to significantly increase COX-2 inhibition compared to the unsubstituted counterpart.[9]
-
Acidic Moiety: The carboxylic acid group is often crucial for activity, acting as a key binding feature (e.g., a hydrogen bond donor/acceptor) within the active site of target enzymes like COX.
-
Core Heterocycle: The nature of the central ring system dictates the overall geometry and electronic properties of the molecule, influencing how it fits into a binding pocket.
Data Presentation: SAR of Phenoxy Acetic Acid Derivatives as COX-2 Inhibitors
The following table summarizes SAR data for a selection of compounds, highlighting the impact of substitution on COX-1 and COX-2 inhibitory activity.[9]
| Compound ID | R-Group (Substitution) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 10c | 4-Cl | >100 | 0.07 ± 0.01 | >1428 |
| 10f | 4-Br | >100 | 0.06 ± 0.01 | >1667 |
| 13a | 3-CH₃ | 8.43 ± 0.12 | 0.23 ± 0.06 | 36.65 |
| 13b | 4-Br | 9.93 ± 0.12 | 0.13 ± 0.06 | 76.38 |
| Celecoxib | (Reference Drug) | >100 | 0.05 ± 0.01 | >2000 |
Data adapted from El-Sayed, M. A. A., et al. (2024). Molecules, 29(6), 1309.[9]
This data clearly demonstrates the experimental choice to place a large, electron-withdrawing halogen like bromine at the 4-position (para) of the phenyl ring (compounds 10f and 13b ) leads to highly potent and selective COX-2 inhibition, a desirable trait for modern anti-inflammatory drugs seeking to minimize gastrointestinal side effects associated with COX-1 inhibition.
Modern Applications and Future Directions
The versatility of the benzoylamino acetic acid structure continues to be exploited in modern drug development, particularly in the design of prodrugs.
The Prodrug Concept
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.[10] This strategy is often used to overcome poor pharmaceutical properties, such as low solubility, poor membrane permeability, or rapid metabolism.[11] Amino acids are excellent candidates for creating prodrugs because they are biocompatible and can often hijack natural amino acid transporters to improve absorption.[]
By temporarily masking a key functional group (like a hydroxyl or amine) on a parent drug with a substituted benzoylamino acetic acid moiety, developers can:
-
Enhance Bioavailability: Improve absorption from the gastrointestinal tract.
-
Increase Solubility: The polar amino acid structure can improve the water solubility of a hydrophobic drug.[]
-
Achieve Targeted Delivery: Design prodrugs that are selectively activated by enzymes present in a target tissue (e.g., a tumor), thereby reducing systemic toxicity.[]
The successful development of amino acid ester prodrugs like valacyclovir and valganciclovir highlights the immense potential of this strategy, providing a strong rationale for applying similar principles to other drug classes using the benzoylamino acetic acid scaffold.[]
Conclusion
The journey of the substituted benzoylamino acetic acid class is a testament to the power of medicinal chemistry. What began with the isolation of a simple metabolite from horse urine has evolved into a sophisticated and highly adaptable chemical platform. From the foundational Erlenmeyer-Plöchl synthesis that first unlocked its synthetic potential to the detailed SAR studies that guide the rational design of potent and selective inhibitors, this scaffold has proven its worth across multiple therapeutic areas. Its inherent biocompatibility and chemical tractability ensure its continued relevance, particularly in emerging fields like prodrug design and targeted drug delivery. For researchers and drug developers, the history of substituted benzoylamino acetic acids serves as both an inspiration and a practical guide to the principles of molecular design and optimization.
References
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Cimarusti, C. M., & Sykes, R. B. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447–1453. [Link]
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Buck, J. S., & Ide, W. S. (1931). Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, 11, 6. [Link]
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Maltan, M., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(11), 3385. [Link]
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El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
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Methodological & Application
The Strategic Utility of (3-Methyl-4-nitro-benzoylamino)-acetic Acid in Synthetic Chemistry: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-designed chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, (3-Methyl-4-nitro-benzoylamino)-acetic acid, also known as N-(3-Methyl-4-nitrobenzoyl)glycine, emerges as a versatile building block, particularly in the synthesis of heterocyclic scaffolds of pharmaceutical interest. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and application of this valuable intermediate. The protocols and insights provided herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.
Introduction: Unveiling the Potential of a Nitroaromatic Intermediate
(3-Methyl-4-nitro-benzoylamino)-acetic acid (Figure 1) is an aromatic nitro compound bearing a glycine moiety. Its chemical structure is strategically designed to serve as a precursor for more complex molecules. The nitro group, an electron-withdrawing functionality, can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems. The methyl group provides steric and electronic modulation, while the glycine tail offers a handle for further synthetic transformations or can be an integral part of the final molecular scaffold. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various therapeutic agents.
Figure 1: Chemical Structure of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Caption: Structure of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic Acid: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through the amide coupling of 3-methyl-4-nitrobenzoic acid with glycine or its ester derivative. The following protocol details a reliable method using glycine ethyl ester followed by hydrolysis.
Materials and Methods
| Reagent/Solvent | Grade | Supplier |
| 3-Methyl-4-nitrobenzoic acid | ≥98% | Commercially Available |
| Glycine ethyl ester hydrochloride | ≥99% | Commercially Available |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | ≥98% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
| Brine | Saturated aqueous solution | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Lithium hydroxide (LiOH) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF) | Reagent Grade | Commercially Available |
| Water | Deionized | In-house source |
Experimental Workflow
Caption: Workflow for the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Detailed Protocol
Step 1: Amide Coupling
-
To a round-bottom flask, add 3-methyl-4-nitrobenzoic acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl (3-methyl-4-nitro-benzoylamino)-acetate.
Causality Behind Experimental Choices: EDC and HOBt are used as coupling agents to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is then converted to an active ester by HOBt. This active ester readily reacts with the amine of glycine ethyl ester.[1][2][3] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the glycine ester and the HCl generated during the reaction. Performing the initial addition at 0 °C helps to control any potential exotherm and minimize side reactions. The aqueous workup is crucial to remove the water-soluble byproducts (EDC urea) and unreacted reagents.[4]
Step 2: Saponification
-
Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Causality Behind Experimental Choices: Saponification is the hydrolysis of the ester to the carboxylic acid. LiOH is a strong base suitable for this transformation at room temperature. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt. Acidification is necessary to protonate the carboxylate salt and precipitate the final product.
Step 3: Purification
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the purified (3-Methyl-4-nitro-benzoylamino)-acetic acid as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (doublet, doublet of doublets, and singlet), methyl protons (singlet), methylene protons of glycine (doublet, coupled to NH), amide proton (triplet), and carboxylic acid proton (broad singlet). |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, methyl carbon, methylene carbon, and two carbonyl carbons (amide and carboxylic acid). |
| FT-IR (cm⁻¹) | N-H stretching (amide), C=O stretching (amide and carboxylic acid), N-O stretching (nitro group), and O-H stretching (carboxylic acid). |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂O₅. |
Application as a Chemical Intermediate: Synthesis of a Benzimidazole Scaffold
A key application of (3-Methyl-4-nitro-benzoylamino)-acetic acid is in the synthesis of substituted benzimidazoles, which are important structural motifs in many pharmaceuticals, including the antihypertensive drug Telmisartan.[5][6][7][8][9] The following protocol outlines the conversion of the title compound to a benzimidazole precursor.
Reduction of the Nitro Group
The selective reduction of the aromatic nitro group to an amine is a critical step. Various reagents can be employed, with catalytic hydrogenation or reduction with metals in acidic media being common choices.[10][11][12]
Protocol: Reduction with Tin(II) Chloride
-
Dissolve (3-Methyl-4-nitro-benzoylamino)-acetic acid (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated HCl.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate (tin salts) and extract the filtrate with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude (4-Amino-3-methyl-benzoylamino)-acetic acid.
Cyclization to a Benzimidazole Precursor
The resulting amino compound can undergo intramolecular cyclization or be used in subsequent intermolecular reactions to form the benzimidazole ring. For instance, condensation with an appropriate ortho-diaminobenzene derivative is a common strategy in the synthesis of drugs like Telmisartan.
Caption: Synthetic utility of the title compound in forming benzimidazoles.
Safety and Handling
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a nitroaromatic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and its precursors.
Conclusion
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it a valuable building block for the construction of complex heterocyclic systems, particularly those of pharmaceutical relevance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
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Direct amidation of esters with nitroarenes - PMC - NIH. Available at: [Link]
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Application Notes & Protocols: In Vitro Evaluation of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Abstract
This document provides a comprehensive guide for the in vitro investigation of (3-Methyl-4-nitro-benzoylamino)-acetic acid. While direct experimental data for this specific molecule is nascent, its structural features—namely the nitroaromatic and amino acid-like moieties—suggest a range of potential biological activities. Drawing upon established knowledge of similar chemical classes, this guide outlines detailed protocols for assessing its cytotoxic, genotoxic, and potential antimicrobial effects. The experimental designs herein are intended to provide a robust framework for initial screening and mechanistic elucidation, empowering researchers in drug discovery and toxicology to explore the compound's therapeutic or hazardous potential.
Introduction: Scientific Rationale and Potential Applications
(3-Methyl-4-nitro-benzoylamino)-acetic acid, also known as (3-Methyl-4-nitrobenzoyl)glycine[1], belongs to the broad class of nitroaromatic compounds. This chemical family is of significant interest in pharmacology and toxicology due to the diverse biological activities conferred by the nitro group (-NO₂). The metabolic reduction of the nitro group can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including DNA[2][3]. This reactivity is a double-edged sword; it is the basis for the therapeutic effect of some nitroaromatic drugs but also a source of potential toxicity[3][4].
The presence of a methyl-substituted nitrobenzoic acid core suggests several avenues for investigation. Derivatives of 3-methyl-4-nitrobenzoate have demonstrated antifungal properties, indicating that this scaffold can be biologically active[5]. Furthermore, the linkage to glycine, an amino acid, may influence the compound's solubility, cellular uptake, and metabolic fate compared to a simple nitrobenzoic acid.
Given these structural alerts, the primary hypotheses for the in vitro activity of (3-Methyl-4-nitro-benzoylamino)-acetic acid are:
-
Cytotoxicity and Genotoxicity: The nitroaromatic moiety is a well-established toxophore. Its bioactivation, particularly under hypoxic conditions, can lead to cell death and DNA damage[6][7].
-
Antimicrobial Activity: The acetic acid component has inherent antibacterial properties, and the overall molecule may target microbial-specific pathways[8].
-
Anticancer Potential: Many nitroaromatic compounds are investigated as anticancer agents due to their selective toxicity towards hypoxic tumor cells and their ability to induce DNA damage[4][9].
These application notes will guide the researcher through a logical progression of experiments to test these hypotheses.
Foundational Protocols: Preparation and Characterization
Prior to biological evaluation, it is critical to ensure the purity and stability of the test compound.
Compound Preparation and Stock Solution
-
Source or Synthesize: (3-Methyl-4-nitro-benzoylamino)-acetic acid can be sourced commercially or synthesized. A common synthetic route involves the acylation of glycine with 3-methyl-4-nitrobenzoyl chloride.
-
Characterization: Confirm the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should ideally be >95% as determined by HPLC.
-
Stock Solution Preparation:
-
Due to the carboxylic acid moiety, the compound's solubility in aqueous media is expected to be pH-dependent. Initial solubility tests should be performed in DMSO and ethanol.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
Causality: DMSO is a standard solvent for in vitro assays as it is miscible with aqueous culture media and generally well-tolerated by cells at low final concentrations (typically ≤0.5%).
-
Tier 1 Screening: Cytotoxicity Assessment
The initial step in evaluating any new compound is to determine its effect on cell viability. This provides a therapeutic/toxic window and guides concentration selection for subsequent, more complex assays.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Protocol:
-
Cell Seeding: Seed a panel of relevant cell lines (e.g., a non-cancerous line like HEK293 and various cancer cell lines such as HeLa, MCF-7, or A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation:
| Cell Line | Incubation Time | IC₅₀ (µM) [Hypothetical Data] |
| HEK293 | 48h | > 100 |
| HeLa | 48h | 45.2 |
| MCF-7 | 48h | 68.7 |
| A549 | 48h | 33.1 |
Tier 2 Screening: Genotoxicity and Mechanism of Action
If the compound demonstrates significant cytotoxicity, especially with selectivity for cancer cells, the next logical step is to investigate its genotoxic potential, a common mechanism for nitroaromatic compounds[4].
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects chromosomal damage. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[2]
Logical Framework:
Caption: Rationale for Micronucleus Assay with Nitroaromatics.
Protocol:
-
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, or TK6). Treat cells with at least three concentrations of the compound, derived from the preliminary cytotoxicity assay (e.g., concentrations causing ~10%, 25%, and 55±5% cytotoxicity). Include a negative (vehicle) and a positive control (e.g., mitomycin C).[2]
-
Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (S9 mix) to determine if metabolites of the compound are responsible for genotoxicity.[2]
-
Treatment Duration:
-
Short Treatment (with S9): 3-6 hours.
-
Long Treatment (without S9): 1.5-2.0 normal cell cycles.
-
-
Cytokinesis Block: After treatment, add cytochalasin B to block cell division at the two-nuclei stage, which simplifies micronucleus scoring in binucleated cells.
-
Harvesting and Staining: Harvest cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Analysis: A dose-dependent increase in micronucleus frequency, especially if statistically significant, indicates genotoxic potential.
Tier 3 Screening: Antimicrobial Activity
The structural components of the molecule warrant an investigation into its antimicrobial effects.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Selection: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of (3-Methyl-4-nitro-benzoylamino)-acetic acid in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Concluding Remarks
The protocols detailed in this document provide a structured approach to characterizing the in vitro biological profile of (3-Methyl-4-nitro-benzoylamino)-acetic acid. Beginning with foundational cytotoxicity screening, the workflow progresses to mechanistic assays for genotoxicity and exploratory screening for antimicrobial activity. The causality-driven design, emphasizing the known properties of nitroaromatic compounds, ensures a scientifically rigorous investigation. The results from these studies will be crucial in determining the future direction of research for this compound, whether in the realm of therapeutic development or toxicological risk assessment.
References
-
Chapman, J. D., et al. (1978). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Radiation Research, 76(3), 559-571. [Link]
-
Adams, G. E., et al. (1976). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Semantic Scholar. [Link]
-
da Silva, C. R., et al. (2020). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 25(23), 5727. [Link]
-
de Oliveira, J. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(2), 436-447. [Link]
-
Vance, W. A., & Levin, D. E. (1984). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 4(4), 352-369. [Link]
-
National Center for Biotechnology Information (n.d.). 3-Methyl-4-nitrobenzoic acid. PubChem. [Link]
-
Singh, V., et al. (2017). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. Journal of Physics: Conference Series, 759, 012057. [Link]
-
Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One, 10(9), e0136190. [Link]
-
El-Sayed, M. F., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
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- 9. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of (3-Methyl-4-nitro-benzoylamino)-acetic acid in Cell Culture
Authored by: Senior Application Scientist
Introduction:
(3-Methyl-4-nitro-benzoylamino)-acetic acid, a compound of interest in various research fields, presents a common challenge for in vitro studies due to its predicted hydrophobic nature. Successful and reproducible cell-based assays hinge on the complete solubilization of test compounds in a manner that is compatible with the delicate environment of cell culture. Improper dissolution can lead to precipitation, inaccurate dosing, and ultimately, unreliable experimental outcomes. This document provides a detailed, field-proven protocol for the effective dissolution of (3-Methyl-4-nitro-benzoylamino)-acetic acid (CAS No. 124924-36-3), ensuring its bioavailability for cell culture applications while minimizing solvent-induced cytotoxicity.[1][2]
The following protocols and recommendations are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from stock solution preparation to final working concentration in cell culture media. The core principle of this guide is to achieve complete compound solubility while maintaining the integrity and viability of the cultured cells.
I. Understanding the Challenge: Hydrophobicity and Cell Culture
Many organic compounds, particularly those with aromatic rings and nitro groups, exhibit poor aqueous solubility.[3][4] Introducing such compounds directly into aqueous cell culture media will inevitably lead to precipitation.[5][6] To overcome this, a common and effective strategy is the use of a water-miscible organic solvent to first dissolve the compound, creating a concentrated stock solution. This stock is then further diluted in the cell culture medium to the final desired concentration.[7]
Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a broad range of hydrophobic compounds and its relatively low cytotoxicity at low concentrations.[8][9] However, it is crucial to recognize that DMSO is not inert and can exert biological effects, including cytotoxicity, in a concentration- and time-dependent manner.[10] Therefore, a primary objective of this protocol is to minimize the final DMSO concentration in the cell culture medium.
II. Core Protocol: Preparation of a Concentrated Stock Solution
This protocol outlines the steps to prepare a high-concentration stock solution of (3-Methyl-4-nitro-benzoylamino)-acetic acid in DMSO. The principle is to create a concentrated stock that allows for a significant dilution into the final cell culture medium, thereby reducing the final DMSO concentration to a non-toxic level.
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, positive displacement pipette or a dedicated set of pipettes for organic solvents
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter with a chemically resistant membrane (e.g., PTFE)
Procedure:
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination of the stock solution and subsequent cell cultures.
-
Weighing the Compound: Accurately weigh a precise amount of (3-Methyl-4-nitro-benzoylamino)-acetic acid powder using a calibrated analytical balance. Tare a sterile vial before adding the powder.
-
Initial Solvent Addition: In the sterile vial containing the weighed compound, add a small volume of sterile, cell culture grade DMSO. The initial volume should be sufficient to wet the powder.
-
Dissolution:
-
Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, continue vortexing.
-
Gentle warming in a water bath or on a heat block (not exceeding 37°C) can be employed to aid in the dissolution of stubborn compounds. However, the thermal stability of (3-Methyl-4-nitro-benzoylamino)-acetic acid should be considered.
-
-
Bringing to Final Volume: Once the compound is fully dissolved, add sterile DMSO to reach the desired final concentration for the stock solution (e.g., 10 mM, 20 mM, or 50 mM). It is common practice to prepare stock solutions at concentrations 100x to 1000x the final working concentration.[11]
-
Sterile Filtration: To ensure the sterility of the stock solution, it is highly recommended to filter it through a sterile 0.22 µm syringe filter.[12][13][14][15][16] Use a filter with a membrane that is compatible with DMSO, such as PTFE. This step removes any potential microbial contaminants introduced during handling.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile vials. This prevents repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light.
III. Determining the Optimal DMSO Concentration for Your Cells
Prior to using your compound stock solution in experiments, it is imperative to determine the maximum concentration of DMSO that your specific cell line can tolerate without significant cytotoxic effects. This is a critical control experiment.
Experimental Workflow:
A workflow for determining DMSO tolerance.
Protocol for DMSO Cytotoxicity Assay:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01% (v/v). Include a "no DMSO" control.
-
Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerable concentration. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines, though some can tolerate up to 1%.[8][9] Primary cells are often more sensitive.[9]
IV. Preparation of the Final Working Solution
Once you have prepared your sterile stock solution and determined the DMSO tolerance of your cells, you can prepare the final working solution for treating your cells.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of your (3-Methyl-4-nitro-benzoylamino)-acetic acid stock solution at room temperature.
-
Dilution in Medium: In a sterile tube, perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve your desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound.[5]
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in your highest treatment concentration does not exceed the maximum tolerable concentration determined in the cytotoxicity assay.
-
Treatment of Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentrations of (3-Methyl-4-nitro-benzoylamino)-acetic acid. Include a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration) in your experimental design.
V. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Cell culture grade DMSO | Excellent solubilizing power for hydrophobic compounds.[9] |
| Stock Solution Concentration | 100x to 1000x final concentration | Minimizes the volume of stock added to the final culture, keeping the final DMSO concentration low.[11] |
| Sterilization of Stock | 0.22 µm sterile filtration (PTFE membrane) | Ensures sterility without heat degradation of the compound.[12][15] |
| Stock Solution Storage | -20°C or -80°C, protected from light | Preserves compound integrity and prevents degradation. |
| Final DMSO Concentration | ≤ 0.5% (cell line dependent) | Most cell lines tolerate this concentration without significant cytotoxicity.[8][9] It is crucial to determine the specific tolerance for your cell line. |
VI. Visual Protocol Workflow
Workflow for dissolving (3-Methyl-4-nitro-benzoylamino)-acetic acid.
This comprehensive guide provides a robust and scientifically sound protocol for the dissolution of (3-Methyl-4-nitro-benzoylamino)-acetic acid for cell culture applications. By adhering to these steps, researchers can ensure the consistent and reliable delivery of this compound to their in vitro models, thereby enhancing the accuracy and reproducibility of their experimental results. The cornerstone of this protocol is the careful balance between achieving complete solubilization and maintaining a healthy cellular environment, a critical consideration for all cell-based research.
References
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics.
- (3-METHYL-4-NITRO-BENZOYLAMINO)-ACETIC ACID - ChemicalBook.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH.
- Preparing Stock Solutions - PhytoTech Labs.
- DMSO usage in cell culture - LifeTein.
- Mastering Sterile Filtration: Essential Guide for Bioburden Control in Cell Culture and Downstream Processing - Loyal.
- Sterile Filtration and Clarific
- Sterile Filter Selection for Cell Culture Media Prepar
- Filtration in the Prepar
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC.
- [ST-0052] CAS 124924-36-3 | (3-Methyl-4-nitro-benzoylamino)-acetic acid 95% - 랩파인드.
- Hi, can anyone tell me how to dissolve a hydrophobic compound..?
- How can I dissolve hydrophobic compounds in DMEM media?
- 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem.
- Ácido 3-metil-4-nitrobenzoico - Chem-Impex.
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- 15. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 16. criticalprocess.com [criticalprocess.com]
Application Notes and Protocols for the Derivatization of (3-Methyl-4-nitro-benzoylamino)-acetic acid for Enhanced Analytical Detection
Abstract
This technical guide provides a comprehensive overview of derivatization strategies for the quantitative analysis of (3-Methyl-4-nitro-benzoylamino)-acetic acid. This molecule, characterized by a carboxylic acid moiety and a nitroaromatic group, presents unique challenges for direct analysis via gas chromatography (GC) and can benefit from enhanced detection in liquid chromatography (LC). This document outlines detailed protocols for both silylation and esterification to improve volatility and thermal stability for GC-based methods, as well as derivatization to introduce chromophoric or fluorophoric tags for sensitive HPLC-UV or fluorescence detection. The rationale behind reagent selection, reaction optimization, and method validation is discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for developing and implementing reliable analytical methods for this and structurally related compounds.
Introduction: The Analytical Challenge
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a complex organic molecule featuring a polar carboxylic acid group and a thermally labile nitro group. These structural features make it a challenging analyte for direct chromatographic analysis. The high polarity and low volatility of the carboxylic acid group hinder its passage through a GC column, often leading to poor peak shape, low sensitivity, and irreversible adsorption.[1] While amenable to LC, its native chromophore may not provide sufficient sensitivity for trace-level quantification in complex matrices such as biological fluids or environmental samples.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[2] For (3-Methyl-4-nitro-benzoylamino)-acetic acid, the primary goals of derivatization are:
-
For GC Analysis: To increase volatility and thermal stability by converting the polar carboxylic acid into a less polar and more stable ester or silyl ester.[1][3]
-
For LC Analysis: To enhance detectability by attaching a strongly UV-absorbing or fluorescent tag to the carboxylic acid group.[4][5]
This application note will explore both GC and LC derivatization strategies, providing detailed protocols and discussing the critical parameters for successful method development and validation.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] To make (3-Methyl-4-nitro-benzoylamino)-acetic acid suitable for GC-MS analysis, the active hydrogen of the carboxylic acid must be replaced.[1][7] The two most common and effective approaches are silylation and esterification (alkylation).
Silylation: A Versatile Approach
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or other alkylsilyl group.[3] Silyl derivatives are typically more volatile, less polar, and more thermally stable than their parent compounds.[3]
Rationale for Reagent Selection:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups, including carboxylic acids.[8] Its byproducts are volatile and typically do not interfere with the chromatography.[8]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst with BSTFA to enhance the derivatization of sterically hindered groups.[8][9]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, known for producing very stable derivatives and volatile byproducts, making it ideal for trace analysis.[9]
Protocol 1: Silylation with BSTFA + 1% TMCS
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid standard
-
BSTFA + 1% TMCS silylation reagent
-
Anhydrous pyridine or acetonitrile (reaction solvent)
-
Reacti-Vials™ or other suitable reaction vessels
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the analyte into a Reacti-Vial™. If in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as silylation reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[9]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Expected Reaction:
Caption: Silylation of the target analyte.
Esterification: A Robust Alternative
Esterification converts the carboxylic acid into an ester, typically a methyl or ethyl ester, which is significantly more volatile.[1][7] This can be achieved using various reagents, with diazomethane or methanolic HCl being common, though the former is highly toxic and explosive.[1] A safer and effective alternative is using an alcohol with an acid catalyst.[10][11]
Rationale for Reagent Selection:
-
Acetyl Chloride in Methanol: This reagent generates HCl in situ, which acts as a catalyst for the esterification of the carboxylic acid with methanol.[10] This method is rapid and effective for forming methyl esters.[10]
Protocol 2: Methyl Esterification with Acetyl Chloride/Methanol
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid standard
-
Anhydrous methanol
-
Acetyl chloride
-
Reacti-Vials™ or other suitable reaction vessels
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the dried sample as described in Protocol 1.
-
Reagent Preparation (Caution: Perform in a fume hood): Slowly add 1 mL of acetyl chloride to 9 mL of anhydrous methanol. This creates a ~10% (v/v) solution. This reagent should be prepared fresh.
-
Derivatization: Add 200 µL of the freshly prepared acetyl chloride/methanol reagent to the dried sample.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Evaporation: After cooling, evaporate the reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC analysis (e.g., ethyl acetate).
-
Analysis: The sample is now ready for injection into the GC-MS.
Expected Reaction:
Caption: Esterification of the target analyte.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to enhance the detector response. This is particularly useful when analyzing low concentrations of the analyte in complex matrices.[4] Pre-column derivatization involves reacting the analyte with a tagging reagent before injection.[4]
Rationale for Reagent Selection:
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc): A fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters.[4] This allows for very sensitive detection using a fluorescence detector.
-
4-Bromo-N-methylbenzylamine (4-BNMA): A derivatization reagent that allows for detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). The incorporated bromine provides a characteristic isotopic pattern, aiding in identification.[12][13][14]
Protocol 3: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid standard
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
18-crown-6 (catalyst)
-
Anhydrous potassium carbonate (base)
-
Acetone (reaction solvent)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in acetone.
-
Reagent Addition: To the analyte solution, add a molar excess of Br-Mmc.
-
Catalyst and Base Addition: Add a catalytic amount of 18-crown-6 and a molar excess of anhydrous potassium carbonate.
-
Reaction: Heat the mixture at 70°C for 45 minutes in a sealed vial.
-
Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase.
Expected Reaction:
Caption: Fluorescent labeling of the target analyte.
Method Validation
Once a derivatization protocol and chromatographic method are developed, it is crucial to validate the method to ensure it is suitable for its intended purpose.[15][16][17] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[15][18]
-
Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.[18]
-
Accuracy: The closeness of the measured value to the true value.[16][18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[18]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.[15][16]
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[18]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Typical Performance Characteristics for Validated Derivatization Methods
| Parameter | GC-MS (Silylation/Esterification) | HPLC-Fluorescence (Br-Mmc) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 1 - 500 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| LOD | 0.5 ng/mL | 0.05 ng/mL |
| LOQ | 1 ng/mL | 0.1 ng/mL |
Note: These are representative values based on the analysis of similar compounds and should be experimentally determined for (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Presence of moisture. | Ensure sample and solvents are anhydrous. |
| Insufficient reagent. | Use a molar excess of the derivatization reagent. | |
| Suboptimal reaction time/temperature. | Optimize reaction conditions. | |
| Poor Peak Shape (GC) | Incomplete derivatization. | Re-optimize the derivatization protocol. |
| Active sites in the GC system. | Use a deactivated liner and column. | |
| Variable Results | Instability of derivatives. | Analyze samples promptly after derivatization. |
| Inconsistent sample preparation. | Ensure accurate and precise pipetting and weighing. |
Conclusion
The derivatization of (3-Methyl-4-nitro-benzoylamino)-acetic acid is a critical step for its reliable and sensitive quantification by chromatographic methods. For GC-MS analysis, silylation with BSTFA or MSTFA, or esterification with acetyl chloride/methanol, effectively increases volatility and thermal stability. For HPLC analysis, fluorescent labeling with reagents like Br-Mmc significantly enhances detection sensitivity. The choice of derivatization strategy will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.
References
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-
Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
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Regis Technologies. Silylation Reagents. [Link]
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Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
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United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
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Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
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Lepage, G., & Roy, C. C. (1986). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 27(1), 114–120. [Link]
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BioPharm International. (2003). Method Validation Guidelines. [Link]
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Wolska, L., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(11), 3169. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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Al-Hunaiti, A., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 173, 137-145. [Link]
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Kamiguchi, H., et al. (2016). Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1035, 76-83. [Link]
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ResearchGate. (1991). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. International Archives of Occupational and Environmental Health, 63(1), 33-37. [Link]
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U.S. Environmental Protection Agency. (1994). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
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The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 433–438. [Link]
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A Comprehensive Guide to the Quantification of (3-Methyl-4-nitro-benzoylamino)-acetic acid: HPLC-UV and LC-MS/MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate and robust quantification of (3-Methyl-4-nitro-benzoylamino)-acetic acid. As a compound of interest in pharmaceutical development, potentially as a synthetic intermediate or impurity, its precise measurement is critical for quality control, process optimization, and regulatory compliance. We present two validated, fit-for-purpose analytical techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and validation frameworks necessary for immediate implementation.
Introduction and Analytical Rationale
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a nitroaromatic compound incorporating a carboxylic acid moiety. The accurate quantification of such molecules is essential in the pharmaceutical industry to ensure product quality and safety.[1] Analytical methods must be able to unequivocally assess the analyte in the presence of other components, such as starting materials, byproducts, or degradation products.[2][3]
The selection of an analytical technique is governed by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix.[1]
-
HPLC-UV is selected for its robustness, reliability, and widespread availability. The molecule contains a potent chromophore—the nitroaromatic ring system—which allows for sensitive detection using UV-Vis spectrophotometry.[4] This makes it an ideal choice for quantifying the compound in bulk materials or relatively clean sample matrices.
-
LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, this technique can accurately measure the analyte in complex matrices, even at levels far below the detection limits of HPLC-UV. This is particularly crucial for impurity profiling or pharmacokinetic studies.[5]
Physicochemical Properties of the Analyte
Understanding the chemical nature of (3-Methyl-4-nitro-benzoylamino)-acetic acid is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₅ | [6] |
| Molecular Weight | 238.20 g/mol | [6] |
| CAS Number | 124924-36-3 | [7] |
| Structure | Amide linkage between 3-methyl-4-nitrobenzoic acid and glycine | - |
| Key Functional Groups | Carboxylic Acid (-COOH), Nitro Group (-NO₂), Aromatic Ring, Amide (-CONH-) | - |
| Predicted UV λmax | ~240-270 nm, characteristic of nitroaromatic systems | [4] |
| Ionization Potential | The carboxylic acid group is readily deprotonated, making it ideal for negative mode Electrospray Ionization (ESI-). | - |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and accurate means for the routine quantification of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Causality and Experimental Design
-
Column Chemistry: A C18 reversed-phase column is chosen as it is the industry standard for separating moderately polar compounds like our analyte. The nonpolar stationary phase interacts with the aromatic ring, providing good retention.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure sharp peak shapes and efficient elution. Acetonitrile is a common organic modifier that provides good resolution for aromatic compounds.
-
pH Control: The addition of a small amount of formic acid to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (pKa ~3-4), ensuring a consistent retention time and symmetrical peak shape. Analyzing in an unbuffered mobile phase would lead to significant peak tailing and poor reproducibility.
-
Detection Wavelength: Based on the absorbance characteristics of nitroaromatic compounds, a detection wavelength of 254 nm is selected.[8] This wavelength typically provides a strong signal for aromatic systems and is a standard setting on most UV detectors, offering a good balance of sensitivity and selectivity.[9]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantification using HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, >18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the initial mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
4. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
5. Data Analysis:
-
Record the chromatograms for the blank, standards, and samples.
-
Integrate the peak area corresponding to the retention time of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for high-sensitivity and high-selectivity quantification, suitable for trace-level analysis in complex matrices.
Causality and Experimental Design
-
Ionization: Negative mode Electrospray Ionization (ESI-) is chosen because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, leading to a strong and reliable signal.
-
Selective Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[5] The first quadrupole (Q1) isolates the parent ion ([M-H]⁻), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) monitors for a specific, characteristic fragment ion. This process filters out background noise and interferences, allowing for confident quantification at very low levels.
-
Chromatography: The same LC principles as the HPLC-UV method are applied to ensure chromatographic separation prior to MS detection, which helps minimize matrix effects and ensures isomer separation if required.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification using LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives is mandatory to reduce background noise.
2. Standard and Sample Preparation:
-
Prepare stock and working standards as in the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).
-
Sample preparation may require more extensive cleanup, such as Solid-Phase Extraction (SPE), to remove matrix components that can cause ion suppression.
3. Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A shorter gradient (e.g., 5 min) can be used due to the selectivity of MS detection. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Q1 (Precursor): 237.1 m/z ([M-H]⁻) |
| Q3 (Product): To be determined by infusion. A likely fragment would result from the loss of the glycine moiety (-74 Da) or CO₂ (-44 Da). | |
| Key MS Params | Capillary Voltage: ~3.0 kV |
| Gas Temp: ~350 °C | |
| Collision Energy: To be optimized for the specific transition. |
4. Data Analysis:
-
Analyze data using the instrument's quantitative software package.[10]
-
Construct a calibration curve using the peak areas from the MRM chromatograms. A weighted (1/x) linear regression is often used for trace analysis.
-
Quantify the analyte in the sample using the regression equation.
Analytical Method Validation Framework
Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[11] All methods used in a regulated environment must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[2][3]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay/Impurity) |
| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte of interest.[3] | Peak purity analysis (UV); No interfering peaks at the analyte's retention time in blank/placebo; MS/MS transition is inherently highly selective. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[2] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11] | Assay: 80-120% of the test concentration. Impurity: LOQ to 120% of the specification limit.[3] |
| Accuracy | The closeness of the test results to the true value.[12] | % Recovery of spiked samples typically within 98.0-102.0% for assay; 80-120% for impurities. |
| Precision | The degree of agreement among individual test results.[12] | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[11] | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] | S/N ratio of ≥ 10; RSD at this level should be acceptable (e.g., <10%). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters.[12] | No significant impact on results when varying parameters like flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2). |
Conclusion
This application note details two robust and reliable methods for the quantification of (3-Methyl-4-nitro-benzoylamino)-acetic acid. The HPLC-UV method serves as an excellent tool for routine quality control and assays where analyte concentrations are relatively high. For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method is the superior choice. Both protocols are grounded in established analytical principles and provide a clear framework for implementation and validation, empowering researchers to generate high-quality, reproducible data.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006).
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2001).
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- (3-METHYL-4-NITRO-BENZOYLAMINO)-ACETIC ACID. ChemicalBook.
- 124924-36-3|2-(3-Methyl-4-nitrobenzamido)acetic acid. BLDpharm.
- A sensitive and selective LC-MS/MS method for the quantification of nitroaromatic compounds in an active pharmaceutical ingredient. Royal Society of Chemistry.
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Application Notes and Protocols for High-Throughput Screening of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Abstract
This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of (3-Methyl-4-nitro-benzoylamino)-acetic acid and its analogs. In the absence of a predetermined biological target for this compound, we present a robust framework for screening its potential inhibitory effects against a representative cysteine protease, a prevalent class of drug targets. The methodologies detailed herein are adaptable to other enzyme classes and cellular pathways, offering a foundational strategy for early-stage drug discovery campaigns. This guide emphasizes scientific integrity, providing detailed, step-by-step protocols for biochemical and cell-based assays, alongside the rationale for experimental design and rigorous validation.
Introduction: Unveiling the Therapeutic Potential of Novel Scaffolds
The identification of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery.[1] (3-Methyl-4-nitro-benzoylamino)-acetic acid represents a unique chemical scaffold with potential for modulation of various biological processes. High-throughput screening (HTS) offers a powerful methodology to rapidly assess the bioactivity of such compounds against a multitude of targets.[2][3] This application note outlines a strategic approach to screen this compound, using a hypothetical cysteine protease as a target to illustrate the principles of robust assay design, validation, and execution.
Cysteine proteases are a class of enzymes implicated in a wide range of physiological and pathophysiological processes, including immune responses, protein degradation, and viral replication, making them attractive targets for therapeutic intervention. The protocols described are grounded in established HTS technologies, including fluorescence-based and cell-based assays, ensuring a high degree of sensitivity and reproducibility.[2][4]
Strategic Approach to Screening (3-Methyl-4-nitro-benzoylamino)-acetic acid
Our screening strategy is designed as a hierarchical cascade, beginning with a primary biochemical screen to identify direct inhibitory activity against the target enzyme. This is followed by secondary and orthogonal assays to confirm hits and eliminate false positives. Finally, a cell-based assay is employed to assess activity in a more physiologically relevant context.[5][6]
Figure 1: A tiered screening cascade for hit identification and validation.
Primary High-Throughput Screening: A Fluorescence Polarization (FP) Based Assay
Principle: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for HTS.[7][8] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] In this proposed assay, a small fluorescently labeled peptide substrate for the cysteine protease is used. In the unbound state, the peptide tumbles rapidly, resulting in low polarization. Upon binding to the larger protease, its rotation slows, leading to an increase in polarization. An inhibitor like (3-Methyl-4-nitro-benzoylamino)-acetic acid that prevents this binding will result in a low polarization signal.
Causality of Experimental Choices:
-
Why FP? FP is a solution-based, no-wash assay, which minimizes handling steps and is highly amenable to automation, making it ideal for screening large compound libraries.[1][8] Its ratiometric nature also reduces interference from colored compounds.[10]
-
Choice of Fluorophore: A fluorophore with a suitable lifetime and high quantum yield, such as fluorescein or a BODIPY dye, is critical for a good signal window.[7][10] The choice should be optimized to minimize perturbation of the substrate's binding affinity.[10]
Protocol 3.1: FP-Based Cysteine Protease Inhibition Assay
Materials:
-
Recombinant human cysteine protease (e.g., Cathepsin B)
-
Fluorescently labeled peptide substrate
-
Assay Buffer: 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid, dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., E-64)
-
384-well, low-volume, black assay plates
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid deleterious effects on enzyme activity.[11]
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds, positive controls, and DMSO (negative control) into the assay plate.
-
Enzyme Addition: Add 5 µL of the cysteine protease solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the fluorescently labeled peptide substrate to initiate the binding reaction.
-
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Analysis and Hit Criteria: The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
Where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the positive control (maximum inhibition).
-
mP_max is the average millipolarization of the negative control (no inhibition).
A common hit threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Secondary and Orthogonal Screening
Hits identified in the primary screen must be validated to eliminate false positives and confirm their mechanism of action.[5]
Orthogonal Biochemical Assay: FRET-Based Protease Cleavage Assay
Principle: Förster Resonance Energy Transfer (FRET) is another powerful technique for studying molecular interactions.[12] A peptide substrate is designed with a FRET donor and quencher pair on opposite ends. In its intact state, the proximity of the quencher dampens the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[13]
Causality of Experimental Choices:
-
Why FRET? This assay directly measures the catalytic activity of the enzyme, providing an orthogonal confirmation of inhibition observed in the binding-focused FP assay.[14] This helps to eliminate compounds that may interfere with the FP readout itself.
Figure 2: Workflow for a FRET-based protease cleavage assay.
Protocol 4.1: FRET-Based Cysteine Protease Cleavage Assay
This protocol follows a similar plate layout and compound dispensing method as the primary screen. The key difference is the substrate and detection method.
Procedure:
-
Follow steps 1-3 from Protocol 3.1.
-
Substrate Addition: Add 5 µL of the FRET peptide substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition relative to controls.
Hit Confirmation: IC50 Determination
For confirmed hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[15] This involves a 10-point serial dilution of the compound, typically starting from 100 µM. The IC50 value is a critical measure of a compound's potency.[15]
| Parameter | Description | Typical Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Varies (nM to µM) |
| Hill Slope | A measure of the steepness of the dose-response curve. | ~1 for specific binding |
| R² | Goodness of fit for the curve. | >0.95 |
Table 1: Key parameters from IC50 determination.
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are crucial for validating hits in a more physiologically relevant environment.[16][17] They can provide insights into cell permeability, off-target effects, and cytotoxicity.[4]
Protocol 5.1: Cell-Based Target Engagement Assay using a Reporter System
Principle: A reporter gene assay can be engineered to measure the activity of the target protease within a living cell.[4][6] For example, a fusion protein can be designed that contains a protease cleavage site linking a transcription factor to a plasma membrane anchor. When the protease is active, it cleaves the fusion protein, releasing the transcription factor to translocate to the nucleus and activate a reporter gene (e.g., luciferase or GFP). Inhibition of the protease by a cell-permeable compound prevents reporter activation.
Procedure:
-
Cell Culture: Plate cells stably expressing the reporter system in a 384-well, clear-bottom, white plate.
-
Compound Treatment: Treat cells with a serial dilution of (3-Methyl-4-nitro-benzoylamino)-acetic acid and control compounds for a predetermined time (e.g., 6-24 hours).
-
Lysis and Reporter Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Cytotoxicity Counter-Screen: In a parallel plate, perform a standard cell viability assay (e.g., CellTiter-Glo®) to ensure that the observed inhibition is not due to cytotoxicity.
Assay Validation and Quality Control
Robust assay performance is paramount for the reliability of HTS data.[11][18] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[1]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where:
-
SD_max and SD_min are the standard deviations of the high and low controls.
-
Mean_max and Mean_min are the means of the high and low controls.
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
Table 2: Interpretation of Z'-factor values.
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[1]
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting high-throughput screening of (3-Methyl-4-nitro-benzoylamino)-acetic acid. By employing a tiered approach of primary, secondary, and cell-based assays, researchers can efficiently identify and validate potential biological activities of this novel compound. The emphasis on robust assay design, orthogonal validation, and stringent quality control, as outlined in the provided protocols, is essential for the successful identification of promising lead compounds for further drug development. The principles and methodologies described are broadly applicable and can be adapted for screening against other target classes, serving as a valuable resource for the drug discovery community.
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- Mummert, M. E., & Norseen, J. (2007). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 71(12), 1036–1045.
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Synthesis of Novel Bioactive Scaffolds from (3-Methyl-4-nitro-benzoylamino)-acetic Acid: An Application and Protocol Guide
Introduction
(3-Methyl-4-nitro-benzoylamino)-acetic acid, a bespoke N-acylglycine derivative, represents a versatile starting material for the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules. The strategic placement of a reactive carboxylic acid, a reducible nitro group, and a flexible N-acylamino backbone provides multiple avenues for chemical modification. This guide offers a comprehensive exploration of synthetic routes to novel derivatives, intended for researchers and professionals in drug discovery and medicinal chemistry. The protocols detailed herein are designed to be robust and adaptable, providing a foundation for the generation of compound libraries with potential biological activities. The inherent functionalities of the core molecule suggest that its derivatives may exhibit a range of pharmacological properties, leveraging the known bioactivity of nitroaromatic compounds and various heterocyclic systems.[1][2][3]
PART 1: Synthesis of the Core Moiety: (3-Methyl-4-nitro-benzoylamino)-acetic Acid
The foundational step involves the synthesis of the title compound, which is achieved through a standard amide coupling reaction between 3-methyl-4-nitrobenzoyl chloride and glycine.
Protocol 1: Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic Acid
This protocol is based on the Schotten-Baumann reaction, a widely used method for the acylation of amines.[4][5]
Materials:
-
3-Methyl-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Glycine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Preparation of 3-Methyl-4-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-4-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents) or in an anhydrous solvent like DCM or THF with oxalyl chloride (1.2-1.5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours, or stir at room temperature if using oxalyl chloride, until the solid has completely dissolved and gas evolution (HCl or SO₂) has ceased.
-
Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 3-methyl-4-nitrobenzoyl chloride as a solid or oil. This can be used in the next step without further purification.
Step 2: Amide Formation with Glycine
-
In a separate flask, dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the glycine solution in an ice bath.
-
Dissolve the crude 3-methyl-4-nitrobenzoyl chloride from Step 1 in a minimal amount of a water-immiscible organic solvent (e.g., DCM or THF).
-
Add the solution of the acid chloride dropwise to the cold glycine solution with vigorous stirring, while maintaining the pH between 9-10 by the concurrent addition of 1 M NaOH.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
The product, (3-Methyl-4-nitro-benzoylamino)-acetic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
PART 2: Derivatization Strategies
The structure of (3-Methyl-4-nitro-benzoylamino)-acetic acid offers three primary sites for derivatization: the carboxylic acid group, the nitro group, and the N-acylglycine backbone.
Section 2.1: Modification of the Carboxylic Acid Moiety
The carboxylic acid functionality is a prime handle for the synthesis of amides, esters, and other related derivatives.
Protocol 2.1.1: Synthesis of Amide Derivatives via Peptide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is known for its efficiency and low rate of racemization.[6]
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (3-Methyl-4-nitro-benzoylamino)-acetic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of DMF and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
| Coupling Agent | Base | Solvent | Typical Reaction Time | Notes |
| HATU | DIPEA/TEA | DMF | 2-4 hours | Highly efficient, low racemization. |
| HBTU/HOBt | DIPEA/TEA | DMF | 2-6 hours | A common and effective alternative to HATU. |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 4-12 hours | Cost-effective, but may require longer reaction times. |
| DCC/DMAP | DIPEA/TEA | DCM | 4-12 hours | DCC can lead to the formation of a dicyclohexylurea byproduct, which may complicate purification. |
Section 2.2: Transformation of the Nitro Group
The aromatic nitro group is a versatile functional group that can be reduced to an amine, providing a key intermediate for a wide range of subsequent derivatization reactions.
Protocol 2.2.1: Reduction of the Nitro Group to an Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[7]
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid derivative
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the (3-Methyl-4-nitro-benzoylamino)-acetic acid derivative (1 equivalent) in MeOH or EtOH in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-Amino-3-methyl-benzoylamino)-acetic acid derivative. This product can often be used in the next step without further purification.
| Reducing Agent | Solvent | Conditions | Notes |
| H₂, Pd/C | MeOH, EtOH, EtOAc | RT, 1-4 atm H₂ | Clean and efficient. May not be suitable for substrates with other reducible functional groups. |
| Fe, NH₄Cl | EtOH/H₂O | Reflux | A classic and cost-effective method. |
| SnCl₂·2H₂O | EtOH or EtOAc | RT to Reflux | Mild conditions, good for substrates with sensitive functional groups. |
| Na₂S₂O₄ | H₂O/MeOH | RT | Often used for selective reductions. |
Section 2.3: Cyclization of the N-Acylglycine Backbone
The N-acylglycine moiety is a precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Protocol 2.3.1: Synthesis of Oxazolone Derivatives (Erlenmeyer-Plöchl Reaction)
This reaction involves the condensation of the N-acylglycine with an aldehyde in the presence of acetic anhydride to form an oxazolone, also known as an azlactone.[8][9][10][11][12]
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid
-
Aromatic aldehyde (1 equivalent)
-
Acetic anhydride (3 equivalents)
-
Anhydrous sodium acetate (1 equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine (3-Methyl-4-nitro-benzoylamino)-acetic acid (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the mixture gently on a hot plate or in a heating mantle with stirring until the solids dissolve.
-
Continue heating at a gentle reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Add a small amount of cold ethanol to the cooled mixture and stir to break up the solid mass.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to obtain the purified 4-arylidene-2-(3-methyl-4-nitrophenyl)-5(4H)-oxazolone.
Caption: Workflow for the Erlenmeyer-Plöchl reaction.
Protocol 2.3.2: Synthesis of Hydantoin Derivatives
Hydantoins can be synthesized from N-acylamino acids through a multi-step process involving the formation of a ureido intermediate followed by cyclization.[13][14][15]
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid
-
Ethanol (anhydrous)
-
Hydrogen chloride (gas) or Thionyl chloride
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (concentrated)
Procedure:
Step 1: Esterification
-
Suspend (3-Methyl-4-nitro-benzoylamino)-acetic acid (1 equivalent) in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the suspension with cooling, or add thionyl chloride dropwise at 0 °C, until the solid dissolves.
-
Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude ethyl (3-methyl-4-nitro-benzoylamino)-acetate.
Step 2: Ureido Formation
-
Dissolve the crude ester from Step 1 in a suitable solvent like aqueous ethanol.
-
Add a solution of potassium cyanate (1.2 equivalents) in water.
-
Stir the mixture at room temperature for several hours or until the reaction is complete.
Step 3: Cyclization to Hydantoin
-
Acidify the reaction mixture from Step 2 with concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to induce cyclization.
-
Cool the reaction mixture to room temperature, and the hydantoin derivative will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to afford 1-(3-methyl-4-nitrobenzoyl)hydantoin.
Caption: Synthetic pathway to hydantoin derivatives.
Protocol 2.3.3: Synthesis of Thiazole Derivatives
Thiazoles can be prepared from N-acylglycines through reaction with Lawesson's reagent to form a thioamide intermediate, followed by condensation with an α-haloketone (Hantzsch thiazole synthesis).[16][17][18][19]
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid derivative (e.g., the corresponding amide)
-
Lawesson's reagent
-
Anhydrous toluene or THF
-
α-Haloketone (e.g., chloroacetone or phenacyl bromide)
-
Ethanol
Procedure:
Step 1: Thionation
-
Dissolve the amide derivative of (3-methyl-4-nitro-benzoylamino)-acetic acid (1 equivalent) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 equivalents) in portions.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude thioamide by column chromatography.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the thioamide from Step 1 (1 equivalent) in ethanol.
-
Add the α-haloketone (1 equivalent) to the solution.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction mixture to room temperature. The thiazole derivative may precipitate. If not, concentrate the solvent and induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize to obtain the purified thiazole derivative.
Caption: General workflow for thiazole synthesis.
Protocol 2.3.4: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles can be synthesized from the corresponding acid hydrazide, which is then cyclized with various reagents.
Materials:
-
Ethyl (3-methyl-4-nitro-benzoylamino)-acetate (from Protocol 2.3.2, Step 1)
-
Hydrazine hydrate
-
Ethanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
Procedure:
Step 1: Synthesis of the Acid Hydrazide
-
Dissolve ethyl (3-methyl-4-nitro-benzoylamino)-acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude (3-methyl-4-nitro-benzoylamino)-acetic acid hydrazide, which often solidifies and can be used directly.
Step 2: Cyclization to a 1,2,4-Triazole-3-thiol
-
Dissolve the acid hydrazide from Step 1 (1 equivalent) in ethanol containing potassium hydroxide (1 equivalent).
-
Add carbon disulfide (1.2 equivalents) dropwise with stirring.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the triazole-thiol.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain the purified 5-((3-methyl-4-nitro-benzoylamino)methyl)-4H-1,2,4-triazole-3-thiol.
Conclusion
(3-Methyl-4-nitro-benzoylamino)-acetic acid is a highly adaptable scaffold for the synthesis of a wide range of derivatives. The protocols provided in this guide offer robust starting points for accessing novel amides, amines, and a variety of heterocyclic compounds including oxazolones, hydantoins, thiazoles, and triazoles. These derivatives hold significant potential for exploration in drug discovery programs, and the methodologies described herein can be readily integrated into library synthesis workflows.
References
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- Scheme 1: Synthesis of oxazolones (2-7). (n.d.).
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Molecules, 26(22), 7027.
- Synthesis & Biological evaluation of Oxazolone derivatives. (n.d.). Current Research in Pharmaceutical Sciences.
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- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). Molecules, 14(5), 1896-1911.
- Thiohydantoins. I. The Preparation of Some 2-Thiohydantoins from Amino Acids and Acylamino Acids. (n.d.).
- Synthesis of hydantoins from N‐Boc protected amino acid derived amides using polymer‐supported PPh3/CBr4 as a reagent. (n.d.). Semantic Scholar.
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- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
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- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Frontiers in Chemistry, 12.
- Recent advances in the synthesis of triazole deriv
- Process for preparing thiazole derivatives. (n.d.).
- Technical Support Center: Synthesis of Methyl 3-(methylamino)
- A brief study of various synthetic methods of triazoles derivatives and their biological potential. (n.d.).
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- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 13. ikm.org.my [ikm.org.my]
- 14. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Topic: Selective Reduction of the Nitro Group in (3-Methyl-4-nitro-benzoylamino)-acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of the aromatic nitro group in (3-Methyl-4-nitro-benzoylamino)-acetic acid to its corresponding amine, (4-amino-3-methyl-benzoylamino)-acetic acid, is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Aromatic amines are foundational building blocks in medicinal chemistry. This application note provides a comprehensive guide to three robust and widely-used methods for this reduction: Catalytic Hydrogenation, Metal/Acid Reduction, and Sodium Dithionite Reduction. Each section details the underlying chemical principles, provides field-tested experimental protocols, and discusses the relative advantages and limitations to aid researchers in selecting the optimal method for their specific laboratory context, scale, and equipment availability.
Introduction: The Strategic Importance of Nitro Group Reduction
The conversion of an aromatic nitro compound to an aniline derivative is a pivotal transformation in organic synthesis.[1] The resulting primary amine is a versatile functional group, readily participating in amide bond formation, diazotization, and other key reactions for building molecular complexity. In the context of (3-Methyl-4-nitro-benzoylamino)-acetic acid, the product amine is a valuable precursor for drug candidates, leveraging the biocompatible amino acid moiety.
The choice of reduction methodology is paramount and depends on several factors:
-
Chemoselectivity: The presence of other reducible functional groups (e.g., amides, carboxylic acids).
-
Scale and Equipment: Availability of high-pressure reactors versus standard laboratory glassware.
-
Cost and Environmental Impact: The price of reagents and catalysts, and the nature of the waste generated.
-
Safety: Handling of flammable gases, strong acids, and pyrophoric catalysts.
This guide will dissect three primary methodologies, providing the causal logic behind experimental choices to ensure reproducible and efficient synthesis.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups, often providing near-quantitative yields with minimal byproduct formation.[2] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]
Principle and Rationale
The reduction is a six-electron process that occurs on the surface of the metal catalyst.[1] The reaction is believed to proceed through the Haber-Lukashevich mechanism, involving the progressive reduction of the nitro group to nitroso and hydroxylamine intermediates before the final amine is formed.[1]
Causality: The use of a heterogeneous catalyst like Pd/C simplifies product workup, as the catalyst can be easily removed by filtration.[1] The reaction is driven by the high affinity of the catalyst for both hydrogen and the nitroaromatic substrate, facilitating the hydrogen transfer. However, this method's primary drawback is the requirement for specialized high-pressure equipment and the potential for the catalyst to be "poisoned" by impurities, such as sulfur-containing compounds.[3][4]
Caption: Workflow for Catalytic Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Safety: This procedure involves flammable hydrogen gas under high pressure and a pyrophoric catalyst. It must be conducted in a properly functioning high-pressure reactor (autoclave) within a fume hood by trained personnel.
-
Reactor Setup: To a high-pressure autoclave, add (3-Methyl-4-nitro-benzoylamino)-acetic acid (e.g., 10.0 g, 42.0 mmol), a suitable solvent such as ethanol or methanol (100 mL), and 10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~1-2 mol%, e.g., 450 mg). The substrate-to-catalyst ratio can range from 20:1 to 100:1 by weight.[1]
-
Purging: Seal the reactor securely. Purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove all residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the reactor to the target temperature (e.g., 40-60 °C) while stirring vigorously. Vigorous agitation is crucial for ensuring efficient mass transfer between the gas, liquid, and solid phases.[1]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas via the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas. Purge the reactor again with an inert gas.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-amino-3-methyl-benzoylamino)-acetic acid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.[1]
Method 2: Metal/Acid Reduction (Béchamp Reduction)
The reduction of aromatic nitro compounds using a metal in acidic media is a classic, cost-effective, and robust method that does not require specialized pressure equipment.[5] Iron (Fe) and Tin (Sn) are the most commonly used metals.[6]
Principle and Rationale
In the presence of a strong acid like hydrochloric acid (HCl), an active metal such as iron or tin acts as the electron source for the reduction.[7] The reaction proceeds through a series of proton-coupled electron transfers, again involving nitroso and hydroxylamine intermediates.[8]
Causality: The strongly acidic medium serves two purposes: it protonates the oxygen atoms of the nitro group, facilitating their removal as water, and it protonates the newly formed amine group to give an ammonium salt (e.g., anilinium chloride).[8][9] This prevents the amine from participating in side reactions. A crucial, self-validating step in this protocol is the final basic workup. Aqueous sodium hydroxide (NaOH) is added to neutralize the excess acid and deprotonate the ammonium salt, liberating the free amine, which can then be isolated.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Application Notes and Protocols for the Use of (3-Methyl-4-nitro-benzoylamino)-acetic Acid in Peptide Synthesis
Introduction: A Strategic Approach to Peptide Modification
In the landscape of modern peptide science, the incorporation of unnatural amino acids and N-terminal modifications serves as a cornerstone for enhancing the therapeutic potential and biological activity of peptides. (3-Methyl-4-nitro-benzoylamino)-acetic acid, an N-acylated glycine derivative, represents a unique building block for peptide synthesis. The strategic placement of a 3-methyl and a 4-nitro group on the benzoyl moiety introduces specific steric and electronic characteristics that can be leveraged for various applications, from modulating peptide conformation and stability to serving as a chemical probe.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3-Methyl-4-nitro-benzoylamino)-acetic acid in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.
Rationale for Use: The "Why" Behind the Modification
The introduction of the 3-methyl-4-nitrobenzoyl group onto the N-terminus of a peptide or an internal glycine residue is not a trivial alteration. It is a deliberate chemical modification intended to impart specific properties. While the precise application will be context-dependent, the structural features of this moiety suggest several potential rationales:
-
Steric Influence and Conformational Rigidity: The methyl group at the 3-position introduces steric bulk, which can restrict the conformational freedom of the adjacent peptide backbone. This can be advantageous in stabilizing specific secondary structures, such as β-turns or α-helices, which are often crucial for biological activity. N-methyl amino acids, for instance, are known to enhance pharmaceutical properties by improving intestinal permeability and metabolic stability[1].
-
Electronic Modulation and Molecular Recognition: The potent electron-withdrawing nature of the 4-nitro group significantly alters the electronic distribution of the benzoyl ring. This can influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for peptide-receptor binding.
-
Chemical Handle for Further Modification: The nitro group can be chemically reduced to an amine, providing a reactive handle for subsequent orthogonal conjugation of other molecules, such as fluorescent dyes, imaging agents, or drug payloads[2].
-
Molecular Probe: The unique spectroscopic properties of the nitroaromatic system could potentially be exploited for analytical purposes, serving as a built-in chromophore for UV/Vis detection or as a quencher in fluorescence resonance energy transfer (FRET) based assays.
Key Considerations and Challenges in Synthesis
The successful incorporation of (3-Methyl-4-nitro-benzoylamino)-acetic acid into a peptide sequence via SPPS requires careful consideration of potential challenges arising from its structure.
Steric Hindrance
The presence of the 3-methylbenzoyl group introduces significant steric bulk, which can impede the efficiency of the coupling reaction. This is a well-documented challenge when incorporating N-alkylated or other sterically demanding amino acids[3][4]. Inefficient coupling can lead to the formation of deletion sequences, where the modified amino acid is not incorporated, resulting in a heterogeneous final product.
To mitigate this, the use of potent coupling reagents and optimized reaction conditions is paramount. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may prove insufficient.
Electronic Effects on Reactivity
The electron-withdrawing nitro group can influence the reactivity of the carboxyl group of the acetic acid moiety. While this effect is transmitted through several bonds, it may slightly decrease the nucleophilicity of the carboxylate upon activation. However, the primary challenge remains the steric hindrance.
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of peptides incorporating (3-Methyl-4-nitro-benzoylamino)-acetic acid using the widely adopted Fmoc/tBu strategy[5]. These protocols can be adapted for automated synthesizers with appropriate adjustments.
Materials and Reagents
| Reagent | Recommended Grade/Supplier |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g substitution |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid | >98% purity |
| Fmoc-protected amino acids | Standard side-chain protection (e.g., Trt, Boc, tBu) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine | Reagent grade |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| Coupling Reagents (Choose one) | |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | >98% purity |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% purity |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | >98% purity |
| Cleavage Cocktail | |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Deionized Water (H₂O) | High purity |
| Diethyl ether | ACS grade, cold |
Workflow Diagram
Caption: General workflow for solid-phase peptide synthesis incorporating (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Step-by-Step Protocol for Coupling
This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
-
Resin Preparation and Swelling:
-
Place the appropriate amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc-Deprotection (if applicable):
-
If coupling to an Fmoc-protected amino acid on the resin, perform Fmoc deprotection.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
-
Activation and Coupling of (3-Methyl-4-nitro-benzoylamino)-acetic acid:
-
Rationale for Reagent Choice: Due to the steric hindrance of the 3-methylbenzoyl group, a highly efficient coupling reagent is recommended to achieve a high coupling yield and minimize deletion sequences. HATU is an excellent choice as it forms a highly reactive O-acylisourea intermediate and is known to be effective for coupling sterically hindered amino acids[6].
-
Activation Solution Preparation:
-
In a separate vial, dissolve 4 equivalents of (3-Methyl-4-nitro-benzoylamino)-acetic acid (relative to the resin loading) in DMF.
-
Add 3.9 equivalents of HATU to the solution.
-
Add 8 equivalents of DIEA.
-
Briefly vortex the solution to mix. A slight color change may be observed, indicating activation.
-
-
Coupling Reaction:
-
Immediately add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40 °C), though this should be monitored carefully to avoid side reactions.
-
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (double coupling) is recommended.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel.
-
Prepare a fresh activation solution as described in step 3 and add it to the resin.
-
Allow the reaction to proceed for another 1-2 hours.
-
Repeat the ninhydrin test to confirm completion.
-
-
Washing:
-
After a successful coupling, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence using standard protocols.
-
Cleavage and Deprotection
-
Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Troubleshooting and Optimization
Caption: Troubleshooting logic for incomplete coupling of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Conclusion
The incorporation of (3-Methyl-4-nitro-benzoylamino)-acetic acid into peptides offers a versatile strategy for peptide chemists to introduce unique structural and functional properties. While the steric hindrance posed by the 3-methylbenzoyl group presents a synthetic challenge, it can be effectively overcome by employing potent coupling reagents such as HATU and optimizing reaction conditions. The protocols and guidelines presented herein provide a robust framework for the successful synthesis of peptides containing this valuable unnatural amino acid, enabling further exploration of their potential in research and therapeutic development.
References
- Fujii, N., Watanabe, T., Nakayama, J., & Yajima, H. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
-
Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. (2025, August 6). Research Communities. Retrieved January 15, 2026, from [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025, August 7). Scienmag. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Peptide synthesis. Retrieved January 15, 2026, from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Chan, L. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Lipshutz, B. H., & Ghorai, S. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
-
GenScript. (n.d.). Peptide Modifications. Retrieved January 15, 2026, from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. scienmag.com [scienmag.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Investigating (3-Methyl-4-nitro-benzoylamino)-acetic acid: A Roadmap for Characterizing a Novel N-Acylglycine Ligand
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and functional evaluation of (3-Methyl-4-nitro-benzoylamino)-acetic acid, a novel N-acylglycine derivative, as a potential bioactive ligand. N-acyl amino acids are an emerging class of endogenous signaling molecules with therapeutic potential, acting on various cellular targets.[1] The incorporation of a nitroaromatic moiety introduces unique electronic and metabolic properties, a common feature in many approved pharmaceuticals.[2][3] This document outlines a strategic workflow, from chemical synthesis and in silico target identification to detailed biophysical, structural, and cell-based functional assays. We provide field-proven, step-by-step protocols designed for researchers in pharmacology and drug development to rigorously assess the compound's potential as a molecular probe or therapeutic lead.
Introduction: Rationale and Potential
The study of endogenous signaling lipids has revealed a complex network of bioactive molecules that regulate physiology and disease. Among these, N-acylglycines, which are structurally related to endocannabinoids, are gaining significant attention for their roles in cellular signaling.[4] These molecules are formed by the conjugation of a fatty acid with glycine and have been implicated in various biological processes.[5]
The subject of this guide, (3-Methyl-4-nitro-benzoylamino)-acetic acid, is an N-acylglycine derivative with two key structural features that merit investigation:
-
The N-Acylglycine Core: This scaffold suggests potential interactions with targets of other N-acyl amino acids, such as G protein-coupled receptors (GPCRs) or enzymes involved in lipid metabolism like fatty acid amide hydrolase (FAAH).[1][4]
-
The 3-Methyl-4-nitrobenzoyl Group: The nitroaromatic group is a potent electron-withdrawing feature found in numerous FDA-approved drugs.[2] It can participate in key binding interactions and is often susceptible to metabolic reduction in biological systems, which can lead to bioactivation, turning the compound into a reactive intermediate.[6] This suggests the compound could act as a prodrug or possess unique pharmacological activity.
This document provides a logical, multi-stage protocol to systematically explore the potential of this novel compound as a ligand.
Synthesis and Physicochemical Characterization
A robust and well-characterized supply of the compound is the foundation of any successful investigation. Here, we propose a straightforward synthetic route and outline essential characterization protocols.
Proposed Synthesis Protocol
This protocol is adapted from standard amidation procedures and methods used for structurally related compounds.[7] The core transformation is the formation of an amide bond between 3-Methyl-4-nitrobenzoic acid and the amino group of glycine.
Materials:
-
3-Methyl-4-nitrobenzoic acid[8]
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Amide Coupling:
-
To a solution of 3-Methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add Glycine methyl ester hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the crude methyl ester in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield (3-Methyl-4-nitro-benzoylamino)-acetic acid.
-
Purification and Quality Control
Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Methanol/Water).
-
Purify using reverse-phase HPLC with a C18 column.
-
Employ a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase.
-
Collect fractions corresponding to the major product peak.
-
Combine pure fractions and remove the solvent by lyophilization.
Protocol: Compound Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR): Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.
-
Purity Analysis: Determine the final purity of the compound using analytical HPLC. A purity of >95% is required for all subsequent biological assays.
| Table 1: Expected Physicochemical Properties | |
| Property | Expected Value |
| Molecular Formula | C10H10N2O5 |
| Molecular Weight | 238.20 g/mol |
| Purity (Post-HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
In Silico Analysis and Target Hypothesis
Before committing to extensive wet-lab screening, computational methods can provide valuable hypotheses about potential biological targets, saving significant resources.
Rationale for Target Selection
Given the N-acylglycine scaffold, logical starting points for target investigation include:
-
G Protein-Coupled Receptors (GPCRs): Specifically, orphan GPCRs or those known to bind lipid-like molecules (e.g., GPR18, GPR55, GPR119).[4]
-
Enzymes in Lipid Signaling: Such as Fatty Acid Amide Hydrolase (FAAH) or monoacylglycerol lipase (MAGL).
-
Nuclear Receptors: Such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be modulated by fatty acids and their derivatives.
Protocol: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[9] This protocol describes a general workflow using a program like AutoDock or Rosetta.[10][11]
Prerequisites:
-
A high-resolution crystal structure of the putative target protein (obtained from the Protein Data Bank, PDB).
-
Software for protein and ligand preparation (e.g., AutoDockTools, Chimera).
-
Docking software (e.g., AutoDock Vina, RosettaDock).[12]
Procedure:
-
Protein Preparation:
-
Load the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands or ions not essential for binding.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site (the "grid box") based on the location of a known ligand or a predicted active site.
-
-
Ligand Preparation:
-
Generate a 3D structure of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
-
Minimize the energy of the ligand structure.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Execution:
-
Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.[13]
-
The program will generate a series of binding poses ranked by a scoring function, which estimates the free energy of binding.
-
-
Analysis:
-
Visually inspect the top-ranked poses. Look for plausible interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
-
A lower predicted binding energy (more negative value) suggests a more favorable interaction. Use this score to prioritize targets for experimental validation.
-
Caption: A flowchart of the in silico molecular docking process.
Biophysical Characterization of Ligand-Target Interactions
Once a putative target is identified, biophysical assays are essential to confirm direct binding and quantify the interaction parameters.[14]
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (binding affinity KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.[15][16]
Materials:
-
Purified target protein (>95% purity).
-
Purified ligand (>95% purity).
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).
-
Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
Procedure:
-
Sample Preparation (Crucial Step):
-
Dialyze the protein extensively against the final ITC buffer to ensure precise buffer matching.[17]
-
Dissolve the ligand in the final dialysis buffer from the protein sample. Mismatched buffers can create large heats of dilution, obscuring the binding signal.
-
Degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentration of both protein and ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (the "macromolecule") into the sample cell (typically 10-50 µM).[17]
-
Load the ligand solution into the injection syringe (typically 10-fold higher concentration than the protein).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse.
-
-
Data Analysis:
-
Integrate the area under each heat pulse to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[16]
-
| Table 2: Hypothetical ITC Data Summary | |
| Parameter | Value |
| Affinity (KD) | 1.5 µM |
| Stoichiometry (n) | 1.02 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (TΔS) | -0.3 kcal/mol |
| Gibbs Free Energy (ΔG) | -8.2 kcal/mol |
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding interactions in real-time, providing kinetic data (association rate ka and dissociation rate kd) in addition to affinity (KD).[18][19]
Materials:
-
SPR instrument (e.g., Cytiva Biacore™ systems).[20]
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified target protein.
-
Purified ligand.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
The "receptor" (typically the protein) is covalently immobilized onto the sensor chip surface. Amine coupling is a common method.
-
Activate the carboxymethylated dextran surface of the chip.
-
Inject the protein solution; it will form amide bonds with the activated surface.
-
Deactivate any remaining active sites.
-
-
Binding Analysis:
-
The "analyte" (the ligand) is injected in a continuous flow over the chip surface at several different concentrations.
-
Binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Association Phase: Monitor the increase in RU as the ligand binds to the protein.
-
Dissociation Phase: Replace the ligand solution with running buffer and monitor the decrease in RU as the ligand dissociates.
-
-
Data Analysis:
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. svedbergopen.com [svedbergopen.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 8. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. portlandpress.com [portlandpress.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. youtube.com [youtube.com]
- 21. [1606.08294] Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis [arxiv.org]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Welcome to the technical support center for the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific amide bond formation. The following question-and-answer format directly addresses common issues encountered during this synthesis, offering practical solutions grounded in established chemical principles.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Final Product
Q: My reaction is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
A: Low or nonexistent yields in the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid typically stem from a few critical areas: inefficient activation of the carboxylic acid, issues with the starting materials, or suboptimal reaction conditions.
Root Cause Analysis and Solutions:
-
Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the carboxylic acid (3-Methyl-4-nitrobenzoic acid) to be "activated" to make it more susceptible to nucleophilic attack by the amine group of glycine.[1] If this activation is incomplete, the reaction will not proceed efficiently.
-
Solution 1: Acyl Chloride Formation. A common and effective method is to convert the carboxylic acid to its corresponding acyl chloride, 3-Methyl-4-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] It is crucial to use a slight excess of the chlorinating agent to account for any moisture present in the starting material or solvent.[2] The reaction to form the acyl chloride should be allowed to go to completion before the addition of glycine.
-
Solution 2: Use of Coupling Reagents. Modern amide bond formation often utilizes coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][5] These reagents facilitate the in-situ activation of the carboxylic acid.[6] Ensure you are using the appropriate stoichiometry (typically 1.0-1.5 equivalents of the coupling reagent) and a suitable non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[4]
-
-
Poor Quality of Starting Materials: The purity of your 3-Methyl-4-nitrobenzoic acid and glycine is paramount.
-
Solution: Ensure your starting materials are pure and dry. 3-Methyl-4-nitrobenzoic acid can be synthesized by the oxidation of 2,4-dimethyl-nitrobenzene.[7] Impurities in the starting acid can interfere with the activation step. Glycine should be of high purity and completely dry, as water can hydrolyze the activated carboxylic acid intermediate.[4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a base are critical parameters.
-
Solution 1: Temperature Control. When forming the acyl chloride with thionyl chloride, gentle heating may be required to drive the reaction to completion.[2][8] However, the subsequent reaction with glycine is often performed at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Solution 2: Solvent Choice. Anhydrous (dry) solvents are essential to prevent hydrolysis of the acyl chloride or the activated intermediate.[4] Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices for this type of reaction.
-
Solution 3: Proper Use of Base. The amide formation reaction produces one equivalent of acid (HCl if starting from an acyl chloride).[9] This acid will protonate the amine group of glycine, rendering it non-nucleophilic and halting the reaction.[2] Therefore, at least two equivalents of a base (e.g., triethylamine, DIPEA, or even aqueous NaOH in a Schotten-Baumann reaction) are necessary: one to neutralize the generated acid and one to deprotonate the glycine starting material.[2][9]
-
Issue 2: Presence of Multiple Spots on TLC / Impure Product
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of side products. What are the likely impurities and how can I avoid them?
A: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Prevention Strategies:
-
Unreacted Starting Materials: The most common "impurities" are often your unreacted 3-Methyl-4-nitrobenzoic acid and glycine.
-
Cause: Incomplete reaction due to reasons outlined in Issue 1.
-
Solution: Re-evaluate your reaction conditions, ensuring complete activation of the carboxylic acid and using the correct stoichiometry of reagents. Monitor the reaction by TLC until the starting material spot is consumed.
-
-
Hydrolysis of the Acyl Chloride: If you are using the acyl chloride route, any moisture present will convert it back to the carboxylic acid.[9]
-
Cause: Use of non-anhydrous solvents or glassware, or exposure to atmospheric moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
-
Formation of an Anhydride: In some cases, particularly with carbodiimide coupling agents, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.
-
Cause: This can be more prevalent if the amine nucleophile is not added promptly after the activation of the acid.
-
Solution: For reactions using coupling reagents, a pre-activation step of 15-30 minutes is often sufficient before adding the amine.[4]
-
-
N-Acylurea Formation: When using carbodiimide coupling agents like DCC or EDC, the activated intermediate can rearrange to form a stable N-acylurea, which is a common and often difficult-to-remove byproduct.[9]
-
Solution: The addition of HOBt (1-Hydroxybenzotriazole) or a similar additive can suppress the formation of N-acylurea by trapping the activated intermediate as a more reactive ester.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general two-step procedure for synthesizing (3-Methyl-4-nitro-benzoylamino)-acetic acid via the acyl chloride method?
A1: The synthesis can be effectively carried out in two main steps:
-
Formation of 3-Methyl-4-nitrobenzoyl chloride: 3-Methyl-4-nitrobenzoic acid is reacted with an excess of a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[2][11] The reaction is typically heated to ensure completion, and the excess SOCl₂ is then removed under reduced pressure.[2][8]
-
Amide Bond Formation: The crude 3-Methyl-4-nitrobenzoyl chloride is dissolved in an anhydrous solvent (e.g., DCM). In a separate flask, glycine is dissolved or suspended in a suitable solvent with at least two equivalents of a base (e.g., triethylamine). The acyl chloride solution is then added slowly to the glycine mixture, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.[2] The reaction is then allowed to warm to room temperature and stirred until completion.
Q2: How do I purify the final product, (3-Methyl-4-nitro-benzoylamino)-acetic acid?
A2: Purification typically involves an aqueous workup followed by recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, it is often quenched with water or a saturated aqueous solution of NH₄Cl.[4] The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally with brine.
-
Recrystallization: The crude product obtained after drying and concentrating the organic layer can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used for purification.
Q3: Can I perform this synthesis in a one-pot reaction?
A3: While a one-pot synthesis is possible, it requires careful control of the reaction conditions.[12] For example, using a coupling reagent like HATU allows for the activation of the carboxylic acid and subsequent reaction with the amine in the same vessel.[4] However, a stepwise approach, particularly when generating the acyl chloride, often provides better control and higher purity of the final product.[2]
Q4: My amine (glycine) is not very soluble in the reaction solvent. What can I do?
A4: Glycine has limited solubility in many common organic solvents like DCM.
-
Use of a Co-solvent: Sometimes, adding a more polar co-solvent like DMF can help to dissolve the glycine. However, be aware that DMF needs to be thoroughly removed during the workup.
-
Suspension: The reaction can often proceed effectively even if the glycine is present as a fine suspension. Vigorous stirring is essential to ensure good mixing of the reactants.
-
Use of Glycine Esters: An alternative strategy is to use an ester of glycine, such as glycine methyl ester hydrochloride. The ester is more soluble in organic solvents. After the amide bond formation, the ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Experimental Protocols & Data
Protocol 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 3-Methyl-4-nitrobenzoic acid (1.0 equivalent) and thionyl chloride (2.0-3.0 equivalents).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Methyl-4-nitrobenzoyl chloride can be used directly in the next step.
| Reagent | Molar Ratio | Purpose |
| 3-Methyl-4-nitrobenzoic acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |
| DMF (catalytic) | ~0.01 | Catalyst |
Protocol 2: Amide Coupling with Glycine (Schotten-Baumann Conditions)
-
In a beaker, dissolve glycine (1.2 equivalents) in a 1M NaOH aqueous solution (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 3-Methyl-4-nitrobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like DCM or THF.
-
With vigorous stirring, add the acyl chloride solution dropwise to the cold glycine solution.
-
Continue stirring vigorously at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the reaction mixture with concentrated HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
| Reagent | Molar Ratio | Purpose |
| 3-Methyl-4-nitrobenzoyl chloride | 1.0 | Activated Carboxylic Acid |
| Glycine | 1.2 | Amine Nucleophile |
| Sodium Hydroxide (NaOH) | 2.5 | Base |
Visual Diagrams
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem. (n.d.). Common pitfalls in the synthesis of N-acyl amino acids.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
Technical Support Center: Purification of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Welcome to the technical support center for the purification of (3-Methyl-4-nitro-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-acyl amino acid derivative. Our goal is to provide you with in-depth, field-proven insights and practical, step-by-step protocols to ensure the highest purity of your compound.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of (3-Methyl-4-nitro-benzoylamino)-acetic acid, providing potential causes and actionable solutions.
Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What should I do?
-
Potential Cause 1: Presence of Impurities. Residual solvents or by-products from the synthesis can act as eutectic impurities, lowering the melting point and preventing crystallization. Common impurities include unreacted starting materials (3-methyl-4-nitrobenzoic acid and glycine), the hydrolyzed acylating agent (3-methyl-4-nitrobenzoic acid), or side products from the coupling reaction.[1][2]
-
Recommended Solution(s):
-
Solvent Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the desired product is insoluble but the impurities are soluble, such as hexanes or diethyl ether.
-
Column Chromatography: If trituration fails, purify the crude material using column chromatography to remove the impurities that are inhibiting crystallization.[2][3] A silica gel column with a gradient elution of hexane/ethyl acetate is a good starting point.[3]
-
Ensure Thorough Drying: Make sure all solvents from the reaction workup are completely removed under high vacuum, as residual solvent can prevent solidification.[2]
-
Question 2: My purified compound shows multiple spots on TLC, even after recrystallization. What are the likely side products?
-
Potential Cause 1: Incomplete Reaction. The presence of starting materials, 3-methyl-4-nitrobenzoic acid and glycine (or its ester), is a common issue.
-
Potential Cause 2: Hydrolysis of the Amide Bond. (3-Methyl-4-nitro-benzoylamino)-acetic acid, being an N-acyl amino acid, can undergo hydrolysis back to 3-methyl-4-nitrobenzoic acid and glycine, especially if exposed to acidic or basic conditions during workup or purification at elevated temperatures.[1][4]
-
Potential Cause 3: Formation of N-Acylurea By-product. If a carbodiimide coupling agent (e.g., DCC, EDC) was used for the synthesis, the formation of an N-acylurea by-product is a common side reaction.[1] This impurity is often difficult to remove by recrystallization alone.
-
Recommended Solution(s):
-
Optimize Reaction Conditions: Ensure the initial coupling reaction goes to completion by monitoring with TLC.[2]
-
Careful Workup: Maintain a neutral pH during the aqueous workup to minimize hydrolysis. Avoid excessive heating during solvent evaporation.
-
Chromatographic Purification: For persistent impurities, column chromatography is the most effective method. A gradient elution system will be necessary to separate the polar starting materials, the slightly less polar product, and non-polar by-products.
-
Question 3: The product appears dark or discolored (yellow/brown) after purification. What is the cause and how can I fix it?
-
Potential Cause 1: Presence of Nitro-Phenolic Impurities. Nitration reactions, often used to synthesize the 3-methyl-4-nitrobenzoic acid precursor, can generate phenolic by-products which are highly colored.[5] These can carry through the synthesis.
-
Potential Cause 2: Thermal Decomposition. Aromatic nitro compounds can be thermally sensitive and may decompose upon excessive heating during reaction or purification, leading to discoloration.[2][6][7]
-
Recommended Solution(s):
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Avoid Excessive Heat: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating.[2]
-
Alkaline Wash: In some cases, a dilute alkaline wash (e.g., with a weak base like sodium bicarbonate) during the workup can help remove acidic, colored impurities like nitrophenols by converting them to their water-soluble salts.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude (3-Methyl-4-nitro-benzoylamino)-acetic acid? A1: The choice between recrystallization and column chromatography depends on the impurity profile. For crude material that is already relatively pure (>90%), recrystallization is an efficient method. For more complex mixtures with multiple impurities, column chromatography is recommended for optimal separation.[3]
Q2: Which solvent system is best for the recrystallization of (3-Methyl-4-nitro-benzoylamino)-acetic acid? A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a molecule with both polar (carboxylic acid, nitro group) and non-polar (methyl-substituted benzene ring) features, common solvent systems to try are ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[8] The ideal system will need to be determined empirically.
Q3: How can I effectively monitor the purity of my fractions during column chromatography? A3: Thin-layer chromatography (TLC) is the most effective method.[2] Use the same mobile phase system planned for the column to spot the crude material and identify the Rf of the desired product. During elution, collect fractions and spot them on a TLC plate to track the separation and identify the fractions containing the pure compound.
III. Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude (3-Methyl-4-nitro-benzoylamino)-acetic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used). This prevents premature crystallization on the filter.[3]
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica gel bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column. Add another thin layer of sand.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (those showing a single spot for the product on TLC), and remove the solvent under reduced pressure to yield the purified (3-Methyl-4-nitro-benzoylamino)-acetic acid.
IV. Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for compounds with polar functional groups that are highly soluble in ethanol. Water acts as the anti-solvent.[8] |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.[8] |
| Acetone/Hexane | Medium/Non-polar | Similar to ethyl acetate/hexane, effective for a wide range of compounds. |
| Toluene | Non-polar | Can be effective for aromatic compounds, but its high boiling point requires careful handling. |
V. Visualization of Workflows
Diagram 1: Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization issues.
Diagram 2: Purification Method Selection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with (3-Methyl-4-nitro-benzoylamino)-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with (3-Methyl-4-nitro-benzoylamino)-acetic acid in various assays. Our goal is to equip you with the scientific principles and practical protocols to overcome these challenges and ensure the reliability and reproducibility of your experimental data.
Understanding the Molecule: The Root of the Solubility Problem
(3-Methyl-4-nitro-benzoylamino)-acetic acid possesses structural features that contribute to its limited aqueous solubility. The presence of a nitro group and a methyl group on the benzene ring increases its lipophilicity. While the carboxylic acid moiety provides a handle for ionization and potential solubility enhancement, its effectiveness is highly dependent on the pH of the medium.
The key to resolving solubility issues lies in understanding and manipulating the physicochemical properties of this compound in the context of your specific assay system.
Frequently Asked Questions (FAQs)
Q1: My stock solution of (3-Methyl-4-nitro-benzoylamino)-acetic acid in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?
A: This is a common phenomenon known as "crashing out" and is due to the drastic change in solvent polarity. (3-Methyl-4-nitro-benzoylamino)-acetic acid, like many organic compounds, is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when a small volume of your DMSO stock is introduced into a large volume of aqueous buffer, the compound's solubility limit in the final solvent mixture is exceeded, leading to precipitation. This is particularly problematic for compounds with high lipophilicity.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A: A general guideline is to keep the final DMSO concentration at or below 1%, and ideally below 0.5%. While higher concentrations of DMSO might keep your compound in solution, they can also introduce artifacts into your assay by affecting the activity of enzymes, the health of cells, or other biological components. It is crucial to run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.
Q3: How does the pH of my assay buffer affect the solubility of (3-Methyl-4-nitro-benzoylamino)-acetic acid?
A: The pH of your aqueous buffer is a critical factor influencing the solubility of this compound. (3-Methyl-4-nitro-benzoylamino)-acetic acid contains a carboxylic acid group, which can exist in a protonated (neutral) or deprotonated (anionic) state.
-
At low pH (acidic conditions): The carboxylic acid group will be predominantly protonated (-COOH), making the molecule less polar and therefore less soluble in water.
-
At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO⁻), rendering the molecule charged and significantly more soluble in water.[1][2][3]
Troubleshooting Guide: Step-by-Step Solutions to Precipitation
If you are observing precipitation of (3-Methyl-4-nitro-benzoylamino)-acetic acid in your assay, follow these systematic troubleshooting steps.
Step 1: Determine the Kinetic Aqueous Solubility in Your Assay Buffer
Before proceeding with your main experiment, it is highly recommended to determine the kinetic aqueous solubility of your compound in your specific assay buffer. This will give you an upper concentration limit for your experiments.
Protocol: Kinetic Aqueous Solubility Determination by Nephelometry
This method relies on detecting light scattering caused by compound precipitation.
Materials:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid
-
Anhydrous DMSO
-
Your specific assay buffer
-
96-well microplates (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh and dissolve (3-Methyl-4-nitro-benzoylamino)-acetic acid in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Create a serial dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO.
-
Prepare the assay plate: In a separate 96-well plate, add your assay buffer to each well.
-
Initiate precipitation: Transfer a small, fixed volume (e.g., 2 µL) from your DMSO serial dilution plate to the corresponding wells of the assay buffer plate. This will create a final DMSO concentration that matches your experimental conditions (e.g., 1%).
-
Mix and incubate: Mix the plate gently and incubate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure turbidity: Read the plate on a nephelometer. The concentration at which a significant increase in light scattering is observed is your kinetic solubility limit.
Step 2: Modify Your Assay Buffer
If the determined solubility is below your desired experimental concentration, you can try to modify your assay buffer.
-
Adjusting pH: If your assay allows, increasing the pH of the buffer can significantly improve the solubility of (3-Methyl-4-nitro-benzoylamino)-acetic acid by promoting the deprotonation of its carboxylic acid group.[1][3][4] Even a small increase in pH can have a substantial effect.
-
Using Co-solvents: In addition to DMSO, other co-solvents can be used in small percentages to increase solubility.[5][6] These should be tested for compatibility with your assay. Common co-solvents include:
-
Ethanol
-
Polyethylene glycol (PEG), particularly PEG300 or PEG400
-
Glycerol
-
Workflow for Optimizing Buffer Conditions
Caption: Workflow for optimizing assay buffer conditions to improve compound solubility.
Step 3: Employ Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary, especially in the context of drug development. These methods aim to increase the surface area of the compound or present it in a more readily absorbable form.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Reducing the particle size of the solid compound to increase its surface area-to-volume ratio, thereby enhancing the dissolution rate. | Simple and widely used technique. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state. This can create amorphous forms of the compound, which are more soluble than their crystalline counterparts. | Can significantly improve solubility and bioavailability. | Can be physically unstable and may revert to the crystalline form over time. |
| Lipid-Based Formulations | Dissolving the compound in a lipid vehicle, such as oils or surfactants. | Can be effective for highly lipophilic compounds and can enhance oral absorption. | May not be suitable for all assay types and can be complex to formulate. |
| Complexation with Cyclodextrins | Encapsulating the lipophilic compound within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior. | Increases aqueous solubility and can improve stability. | The size of the compound must be compatible with the cyclodextrin cavity. |
Summary of Solubility Data for Structurally Related Compounds
While specific solubility data for (3-Methyl-4-nitro-benzoylamino)-acetic acid is not widely published, data for related nitrobenzoic acids can provide valuable insights. The following table summarizes the solubility of benzoic acid and its nitro-derivatives in various solvents at 298.15 K (25 °C), as reported in the literature.[1][7]
| Solvent | Benzoic Acid (mol fraction x 10²) | 3-Nitrobenzoic Acid (mol fraction x 10²) | 3,5-Dinitrobenzoic Acid (mol fraction x 10²) |
| Water | 0.051 | 0.083 | 0.058 |
| Methanol | 40.5 | 45.2 | 30.1 |
| Ethanol | 44.9 | 38.9 | 23.9 |
| Acetonitrile | 33.1 | 24.1 | 15.6 |
| Ethyl Acetate | 29.5 | 30.9 | 19.3 |
| Dichloromethane | 13.8 | 3.58 | 1.13 |
| Toluene | 9.77 | 0.53 | 0.11 |
Note: The solubility of (3-Methyl-4-nitro-benzoylamino)-acetic acid is expected to differ from these values due to the presence of the methyl and amino-acetic acid substituents. However, the general trends in different solvents are likely to be informative.
Final Recommendations
-
Always determine the kinetic aqueous solubility of (3-Methyl-4-nitro-benzoylamino)-acetic acid in your specific assay buffer before conducting your experiments.
-
Maintain a final DMSO concentration below 1% , and preferably below 0.5%, in your assays.
-
Leverage pH to your advantage. If your assay permits, increasing the pH can be a simple and effective way to enhance solubility.
-
Consider the use of co-solvents if pH adjustment is not feasible, but always validate their compatibility with your assay.
-
Be meticulous with your controls. Always include a vehicle control with the same final concentration of all solvents used.
By systematically addressing the solubility challenges of (3-Methyl-4-nitro-benzoylamino)-acetic acid, you can ensure the generation of high-quality, reliable data in your research and development endeavors.
References
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]
-
Pavan, F. R., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 569. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1108. [Link]
-
Zhang, C., et al. (2017). Solubilities of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid. [Figure]. ResearchGate. [Link]
-
Georgakopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 809-813. [Link]
-
Vistoli, G., et al. (2008). In silico pKa prediction and ADME profiling. Expert Opinion on Drug Discovery, 3(10), 1151-1163. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
ResearchGate. (2017). If any organic compound is not soluble in DMSO(di methyl sulfoxide) solvent, then which solvent can be used? [Link]
Sources
stability of (3-Methyl-4-nitro-benzoylamino)-acetic acid under experimental conditions
Welcome to the technical support center for (3-Methyl-4-nitro-benzoylamino)-acetic acid (also known as (3-Methyl-4-nitrobenzoyl)glycine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we will address common questions and troubleshooting scenarios to ensure the integrity of your results.
Introduction to the Stability Profile
(3-Methyl-4-nitro-benzoylamino)-acetic acid incorporates two key functional groups that dictate its stability: an amide linkage and a nitroaromatic ring . Understanding the potential liabilities of these groups is crucial for designing robust experiments and interpreting data accurately. The primary degradation pathways to consider are the hydrolysis of the amide bond and the reduction or photoreaction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (3-Methyl-4-nitro-benzoylamino)-acetic acid?
A1: The two most probable degradation pathways are:
-
Amide Hydrolysis: Cleavage of the amide bond to yield 3-Methyl-4-nitrobenzoic acid and glycine. This can be catalyzed by acidic or basic conditions, often accelerated by heat.[1][2][3]
-
Nitro Group Reduction: The nitro group can be reduced to an amino group, forming (3-Methyl-4-amino-benzoylamino)-acetic acid. This is a common reaction for nitroaromatic compounds, which can be initiated by certain reducing agents, metal catalysts, or even microbial activity.[4][5][6]
Q2: How should I store a stock solution of (3-Methyl-4-nitro-benzoylamino)-acetic acid?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in a suitable anhydrous solvent such as DMSO or DMF. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. For aqueous buffers, it is advisable to prepare fresh solutions before each experiment or to conduct a short-term stability study in your specific buffer system.
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds can be susceptible to photochemical reactions upon exposure to UV light.[7][8][9] To mitigate the risk of photodegradation, it is best practice to work with the compound in amber vials or to protect your experimental setup from direct light, especially during long-term experiments.
Q4: I am observing a new, unexpected peak in my HPLC analysis after incubating my compound in a cell culture medium. What could it be?
A4: An unexpected peak could be a metabolite or a degradation product. Given the structure, two likely possibilities are:
-
The hydrolyzed product, 3-Methyl-4-nitrobenzoic acid.
-
The reduced product, (3-Methyl-4-amino-benzoylamino)-acetic acid, which can be formed by cellular nitroreductases, especially under hypoxic conditions.[10]
To identify the new peak, it is recommended to synthesize or procure standards of these potential degradation products and compare their retention times with your unknown peak. LC-MS analysis would be invaluable for confirming the identity of the new species.
Troubleshooting Guides
Scenario 1: Inconsistent Results in Biological Assays
-
Issue: You are observing high variability in your bioassay results between experiments conducted on different days.
-
Potential Cause: Degradation of the compound in your assay buffer or cell culture medium. The amide bond may be hydrolyzing, or the nitro group may be getting reduced, leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity: Re-analyze your stock solution by HPLC or LC-MS to confirm its purity and concentration.
-
Evaluate Working Solution Stability: Prepare your working solution in the assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells or other biological components. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the parent compound and detect any degradation products.
-
Consider pH Effects: The pH of your buffer can significantly impact amide stability.[11] Ensure your buffer is robust and the pH remains constant throughout the experiment.
-
Scenario 2: Low Yield or Unexpected Byproducts During a Chemical Reaction
-
Issue: You are using (3-Methyl-4-nitro-benzoylamino)-acetic acid as a starting material for a subsequent synthetic step, but the yield is low, or you are observing unexpected byproducts.
-
Potential Cause: The reaction conditions may be too harsh, leading to the degradation of your starting material.
-
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
pH: Avoid strongly acidic or basic conditions if the integrity of the amide bond is crucial. Amide hydrolysis is catalyzed by both acid and base.[12][13]
-
Temperature: High temperatures can accelerate amide hydrolysis.[2][12] If possible, run your reaction at a lower temperature for a longer duration.
-
Reducing Agents: Be mindful of any reducing agents in your reaction mixture that could inadvertently reduce the nitro group.
-
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general method for assessing the stability of (3-Methyl-4-nitro-benzoylamino)-acetic acid. Method optimization may be required for your specific application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the matrix to be tested (e.g., phosphate-buffered saline, cell culture medium).
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C).
-
At specified time points, withdraw an aliquot, and if necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile to precipitate proteins).
-
Centrifuge the sample to remove any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the peak area of the parent compound over time and observe the appearance of any new peaks.
-
Data Presentation
Table 1: Hypothetical Stability of (3-Methyl-4-nitro-benzoylamino)-acetic acid in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Parent Compound Remaining | % Hydrolysis Product | % Reduction Product |
| 0 | 100 | 0 | 0 |
| 2 | 98.5 | 1.2 | 0.3 |
| 4 | 97.1 | 2.4 | 0.5 |
| 8 | 94.3 | 4.9 | 0.8 |
| 24 | 85.2 | 13.5 | 1.3 |
Note: This data is for illustrative purposes only and will vary based on specific experimental conditions.
Visualizations
Caption: Key degradation pathways for (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Caption: A typical workflow for assessing compound stability.
References
- Smets, G., & Wouters, J. (Year). Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Allen, C. (n.d.).
- Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Waylander. (2018). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Clark, J. (n.d.). The hydrolysis of amides. Chemguide.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.
- Spain, J. C., & Nishino, S. F. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- Singh, D., Mishra, K., & Ramanathan, G. (2015). Bioremediation of Nitroaromatic Compounds.
- HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab.
- Huang, L. (n.d.).
- Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis.
- Doe, J. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.
- Doe, J. (2025). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines.
- Doe, J. (2025).
- Sigma-Aldrich. (2011).
- Doe, J. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
identifying byproducts in the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate byproducts in the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid. Our goal is to provide you with the expertise and in-depth understanding necessary to ensure the integrity of your synthesis and the purity of your final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid, a substituted hippuric acid derivative, is a critical process in various research and development pipelines, particularly in the synthesis of intermediates for pharmaceuticals like telmisartan.[1][2] The core of this synthesis is the formation of an amide bond between 3-methyl-4-nitrobenzoic acid and glycine (or its ester derivative). While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities. Understanding and controlling these side reactions is paramount for achieving high yield and purity.
This guide will delve into the common byproducts encountered, their mechanisms of formation, and robust analytical and purification strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (3-Methyl-4-nitro-benzoylamino)-acetic acid, and what are the initial reactants?
A1: The most prevalent method involves the coupling of an activated derivative of 3-methyl-4-nitrobenzoic acid with glycine or a glycine ester (e.g., glycine ethyl ester).[3] The carboxylic acid is typically activated by converting it into a more reactive species, such as an acyl chloride (3-methyl-4-nitrobenzoyl chloride) or by using a peptide coupling reagent.[4][]
Key Reactants:
-
Activating agent (e.g., thionyl chloride, oxalyl chloride) or a coupling reagent (e.g., DCC, EDC, HATU)[4][9][10][11]
-
A suitable base (e.g., triethylamine, pyridine, or an inorganic base)[]
Q2: I'm observing an impurity with a molecular weight corresponding to the starting carboxylic acid. What is the likely cause?
A2: The presence of unreacted 3-methyl-4-nitrobenzoic acid is a common issue. If you are using the acyl chloride route, the most probable cause is the hydrolysis of your acyl chloride intermediate (3-methyl-4-nitrobenzoyl chloride) back to the carboxylic acid.[12] This is especially problematic if there is residual moisture in your reaction setup or solvents.
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q3: My mass spectrometry analysis shows a peak that is 18 units lower than my expected product. What could this be?
A3: A loss of 18 atomic mass units (amu) from your target molecule, (3-Methyl-4-nitro-benzoylamino)-acetic acid, likely indicates an intramolecular cyclization-dehydration reaction, leading to the formation of an azlactone. This is a common side reaction in peptide synthesis, especially when activating the carboxylic acid.[13]
Q4: I am using a carbodiimide coupling reagent like DCC and I see a white precipitate forming that is not my product. What is it?
A4: When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, the primary byproduct is dicyclohexylurea (DCU).[9][11] DCU is notoriously insoluble in many common organic solvents and precipitates out of the reaction mixture. While this can be advantageous for removal, it can also co-precipitate with your product, complicating purification. If you are using a solid-phase synthesis, it is better to use a more soluble carbodiimide like diisopropylcarbodiimide (DIC) to avoid clogging the resin.[9][10]
Troubleshooting Guide: Common Byproducts and Their Identification
This section provides a more detailed look at potential byproducts, their formation mechanisms, and strategies for their identification and mitigation.
Table 1: Common Byproducts in the Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Mechanism | Analytical Signature (MS, NMR) |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Hydrolysis of the activated carboxylic acid (e.g., acyl chloride).[12] | MS: m/z corresponding to the starting material. ¹H NMR: Absence of glycine moiety signals. |
| Azlactone of (3-Methyl-4-nitro-benzoylamino)-acetic acid | C₁₀H₈N₂O₄ | 220.18 | Intramolecular cyclization and dehydration of the product.[13] | MS: [M-18] peak relative to the product. IR: Characteristic azlactone carbonyl stretch. |
| N-acylurea | Varies with carbodiimide used | Varies | Reaction of the activated carboxylic acid intermediate with the carbodiimide coupling reagent.[14] | MS: Peak corresponding to the product + carbodiimide. ¹³C NMR: Additional urea carbonyl signal. |
| Di-acylated Glycine | C₁₈H₁₅N₃O₇ | 385.33 | Reaction of the product with another molecule of the activated 3-methyl-4-nitrobenzoic acid. | MS: [M + 164] peak relative to the product. ¹H NMR: Integration ratio of aromatic to glycine protons will be doubled. |
| Glycine ethyl ester dimer (Diketopiperazine) | C₈H₁₂N₂O₂ | 168.19 | Self-condensation of two glycine ethyl ester molecules.[15] | MS: m/z of 168.19. ¹H NMR: Symmetrical signals for the piperazine ring protons. |
Experimental Protocols for Byproduct Identification
Protocol 1: Isolation and Characterization of Unknown Byproducts
-
Isolation:
-
Purity Assessment:
-
Verify the purity of the isolated byproduct using analytical HPLC or Thin-Layer Chromatography (TLC).[16]
-
-
Structural Characterization:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula.[16][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): Elucidate the chemical structure and connectivity of atoms.[16][18]
-
Infrared (IR) Spectroscopy: Identify functional groups present in the molecule.[16]
-
Diagram 1: General Workflow for Byproduct Identification
Caption: Workflow for isolating and identifying unknown byproducts.
Mechanistic Insights into Byproduct Formation
Racemization
While glycine is not chiral, if a chiral amino acid were used, racemization would be a significant concern. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.[10][15] The use of racemization suppressing agents like 1-hydroxybenzotriazole (HOBt) is crucial in such cases.[9][20]
Diagram 2: Key Side Reactions in Amide Synthesis
Caption: Common side reactions leading to byproduct formation.
Concluding Remarks
The successful synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, ensuring the purity of reagents, and employing appropriate analytical techniques, researchers can minimize the formation of byproducts and achieve a high-purity final product. This guide serves as a foundational resource to aid in troubleshooting and optimizing your synthetic protocols.
References
- Chawla, H., & Singh, R. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (n.d.). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Mishra, V., & Pandey, A. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 793-803.
- Wikipedia. (2023, December 2). Peptide synthesis. In Wikipedia.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- Kitada, C., Fujino, M., & Yajima, H. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
- Orchid Chemical Supplies Ltd. (2025, September 8). What are the analytical techniques used to characterize custom synthesis products?
- BenchChem. (n.d.). Technical Support Center: Optimizing Myristic Amide Synthesis.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2124.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Hassan Tolba, A. (2020, November 2). What is the best technique for amide purification?
- ChemicalBook. (n.d.). 3-Methyl-4-nitrobenzoic acid synthesis.
- Reddit. (2022, March 24). amide coupling help.
- Fisher Scientific. (n.d.). Amide Synthesis.
-
Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1), 001. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzoic acid.
- BOC Sciences. (2024, March 29).
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
- Centers for Disease Control and Prevention. (n.d.).
- National Institute of Standards and Technology. (n.d.). 3-Methyl-4-nitrobenzoic acid. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). (3-METHYL-4-NITRO-BENZOYLAMINO)-ACETIC ACID.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Methyl-4-nitrobenzoic Acid: A Cornerstone in Advanced Organic Synthesis.
- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride.
- Gholap, A. R., & Telvekar, V. N. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. RSC Advances, 8(60), 34383-34388.
- Simson Pharma Limited. (n.d.). 3-Methyl-4-nitrobenzoyl chloride | CAS No- 35675-46-8.
- SIELC Technologies. (2018, May 16). 3-Methyl-4-nitrobenzoyl chloride.
- YouTube. (2022, October 12). Condensation of esters | Reaction Mechanism | Organic chemistry.
- CHEM 104: Working Copy. (n.d.).
- National Center for Biotechnology Information. (n.d.). Glycine ethyl ester.
- ResearchGate. (n.d.). (PDF) Glycine ethyl ester hydrochloride.
- Google Patents. (n.d.). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Eaborn, C., & Salih, Z. Y. A. (1977). Aromatic reactivity. Part LI. Nitrosodesilylation as a route to nitrodesilylation products from aryltrimethylsilanes and nitric acid in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (11), 1431-1434.
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Technical Support Center: A Troubleshooting Guide for (3-Methyl-4-nitro-benzoylamino)-acetic acid Experiments
Welcome to the technical support center for (3-Methyl-4-nitro-benzoylamino)-acetic acid (also known as N-(3-Methyl-4-nitrobenzoyl)glycine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to provide practical, field-tested insights rooted in established chemical principles to ensure the success and integrity of your experiments.
Section 1: Safety First - Hazard & Handling FAQs
Before beginning any experimental work, a thorough understanding of the associated hazards is paramount. The nitroaromatic functional group present in this compound necessitates careful handling.
Q1: What are the primary hazards associated with (3-Methyl-4-nitro-benzoylamino)-acetic acid and its precursors?
A1: While specific toxicity data for the final compound is not extensively documented, its precursor, 3-Methyl-4-nitrobenzoic acid, is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation[1][2]. It is also harmful if inhaled, swallowed, or in contact with skin[3]. Due to the structural similarity, it is prudent to assume that (3-Methyl-4-nitro-benzoylamino)-acetic acid possesses a similar hazard profile. Organic nitro compounds as a class should be handled with care due to potential reactivity and toxicity.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To mitigate risks, the following PPE should be worn at all times:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Lab Coat: A lab coat is required to protect from spills.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols[3][4].
Q3: What are the correct storage and disposal procedures?
A3: Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container[3][4]. Keep it away from strong oxidizing agents and strong bases[4]. Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant[3][4]. Do not allow the chemical to enter drains.
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][4].
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice[3][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell[3][4].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[3][4].
Section 2: Synthesis & Purification Troubleshooting
The synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid is typically achieved via a standard amide coupling reaction. The most common route involves activating the carboxylic acid of 3-methyl-4-nitrobenzoic acid and reacting it with glycine.
Experimental Workflow: Synthesis and Purification
Sources
Technical Support Center: Stability and Handling of (3-Methyl-4-nitro-benzoylamino)-acetic acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for (3-Methyl-4-nitro-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing the accuracy and reproducibility of your experimental results. This document provides in-depth explanations of potential degradation pathways, troubleshooting for common issues, and validated protocols for prevention.
Section 1: Understanding the Stability Profile of (3-Methyl-4-nitro-benzoylamino)-acetic acid
A thorough understanding of the molecule's structure is key to preventing its degradation. The compound possesses three key functional groups that dictate its stability: an amide linkage , a nitroaromatic system , and a carboxylic acid . The interplay between these groups under various experimental conditions is the primary cause of instability.
Q: What are the primary chemical degradation pathways for (3-Methyl-4-nitro-benzoylamino)-acetic acid in an aqueous solution?
A: The compound is susceptible to three main degradation pathways: amide hydrolysis, photodegradation, and, to a lesser extent, thermal degradation.
-
Amide Hydrolysis: This is the most significant degradation pathway in solution. The amide bond (-CO-NH-) can be cleaved by water, a reaction that is strongly catalyzed by either acidic or basic conditions.[1][2][3] This reaction breaks the molecule into 3-Methyl-4-nitrobenzoic acid and glycine (aminoacetic acid). While amides are relatively stable compared to esters, prolonged exposure to harsh pH conditions, especially with heating, will lead to significant degradation.[3][4]
-
Photodegradation: The nitroaromatic ring acts as a chromophore, meaning it can absorb light, particularly in the UV spectrum. This absorbed energy can initiate photochemical reactions.[5][6] For nitroaromatic compounds, this can lead to complex reactions, including the reduction of the nitro group to nitroso or amino groups, which can alter the compound's properties and produce colored byproducts.[7][8]
-
Thermal Degradation: Elevated temperatures act as a catalyst for other degradation processes, most notably by accelerating the rate of hydrolysis.[2] While the molecule itself might not decompose solely from heat under typical experimental conditions (e.g., below 100°C), heat will significantly shorten its viable lifetime in solution.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Decision workflow for preparing a stable solution.
Q: How can I perform a quick stability test for my specific experimental conditions?
A: A simple forced degradation or time-course study can provide valuable data on the stability of the compound in your unique matrix (e.g., cell culture media, formulation buffer).
Protocol 2: Experimental Stability Validation
-
Sample Preparation: Prepare the compound in your exact experimental solution at the final working concentration. Create several identical aliquots.
-
Time Points: Designate time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h).
-
Incubation: Store the aliquots under your precise experimental conditions (e.g., 37°C, 5% CO₂, ambient light). Also, include a control set stored under ideal conditions (e.g., 4°C, dark).
-
Analysis: At each time point, immediately analyze one aliquot by a quantitative method like HPLC-UV or LC-MS. If immediate analysis is not possible, freeze the sample at -80°C.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. A decrease of >5-10% from the T=0 value typically indicates meaningful degradation.
Table 2: Example Stability Study Log
| Time Point | Condition | Peak Area (Parent Compound) | % Remaining (vs. T=0) | Observations (e.g., color change) |
|---|---|---|---|---|
| 0 hr | Experimental | 1,500,000 | 100% | Clear, colorless |
| 2 hr | Experimental | 1,480,000 | 98.7% | Clear, colorless |
| 4 hr | Experimental | 1,425,000 | 95.0% | Slight yellow tint |
| 8 hr | Experimental | 1,310,000 | 87.3% | Yellow |
| 24 hr | Experimental | 950,000 | 63.3% | Yellow-brown |
| 24 hr | Control (4°C, Dark) | 1,495,000 | 99.7% | Clear, colorless |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the single most important factor to control?
-
Q: Can I autoclave a solution of this compound?
-
A: No. Autoclaving involves high temperatures (121°C) and pressure, which will drastically accelerate amide hydrolysis and lead to complete degradation of the compound. If sterility is required, use a 0.22 µm sterile filter.
-
-
Q: Are there any incompatible solvents or additives I should avoid?
-
A: Avoid strongly acidic or basic solvents and buffers. Be cautious with media containing high concentrations of nucleophiles, which could potentially react with the molecule. Also, avoid reactive oxygen species or strong reducing agents unless they are part of your intended reaction, as they can interact with the nitro group.
-
References
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Technical Support Center: Scaling Up the Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid (also known as N-(3-methyl-4-nitrobenzoyl)glycine). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the challenges and solutions associated with scaling this synthesis from the lab bench to pilot and production scales.
Overview of the Synthetic Pathway
The synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid is a critical step in the production of various advanced pharmaceutical intermediates, including those for antihypertensive drugs like Telmisartan.[1][2] The most common and scalable route is a two-step process involving the activation of 3-Methyl-4-nitrobenzoic acid followed by an amidation reaction with glycine.
Caption: A logical workflow for diagnosing the root cause of low product yield.
Experimental Protocol: A Scalable Approach
This protocol describes a robust method adaptable from lab (grams) to pilot (kilograms) scale.
Step 1: Preparation of 3-Methyl-4-nitrobenzoyl chloride
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber with 3-Methyl-4-nitrobenzoic acid (1.0 equiv).
-
Reagent Addition: Under an inert atmosphere (N₂), begin agitation and slowly add thionyl chloride (SOCl₂, 1.5-2.0 equiv). Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and the excess can be easily removed by distillation.
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.
-
Workup: Cool the reaction mixture. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Methyl-4-nitrobenzoyl chloride (a liquid or low-melting solid) is used directly in the next step.
Step 2: Amidation with Glycine (Schotten-Baumann Conditions)
-
Glycine Solution: In a separate reactor, dissolve glycine (1.1 equiv) and sodium hydroxide (2.2 equiv) in cold water (0-5 °C). Causality: The base serves two purposes: it deprotonates the amine of glycine, making it a more potent nucleophile, and it neutralizes the HCl that is formed during the reaction.
-
Amidation Reaction: Cool the freshly prepared acid chloride from Step 1. Slowly add the acid chloride to the cold glycine solution while maintaining the temperature between 0-10 °C. The product will begin to precipitate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Product Isolation (Workup): Cool the slurry and slowly acidify with concentrated HCl to a pH of 2-3. This protonates the carboxylate, making the product insoluble.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any unreacted glycine.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Consideration for Scale-Up |
| Solvent Volume (Water) | ~200 mL | ~200 L | Maintain concentration, but ensure the slurry is stirrable. |
| Addition Time (Acid Chloride) | ~15 minutes | ~1.5 - 2 hours | Critical for controlling the exotherm in a large volume. |
| Reaction Temperature | 0-5 °C (Ice Bath) | 0-10 °C (Jacketed Reactor with Chiller) | Surface-area-to-volume ratio decreases, making heat removal less efficient. [3] |
| Stirring Speed | 300-400 RPM (Magnetic) | 80-120 RPM (Mechanical Impeller) | Must be sufficient to keep solids suspended and ensure good mixing. |
| Typical Yield (Crude) | 85-95% | 80-90% | A slight decrease is common due to transfer losses and less ideal conditions. |
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Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of (3-Methyl-4-nitro-benzoylamino)-acetic acid
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of Nitroaromatic Compounds
Nitroaromatic compounds represent a significant class of molecules in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiprotozoal, anticancer, and antifungal properties.[1][2] The nitro group, being a strong electron-withdrawing moiety, plays a crucial role in the pharmacological effects of these compounds.[3] Its presence can modulate the electronic properties of the molecule, influencing interactions with biological targets.[3] The mechanism of action often involves the bioreduction of the nitro group within target cells, leading to the generation of reactive nitrogen species that can induce oxidative stress and damage cellular components like DNA and proteins.[4][5]
(3-Methyl-4-nitro-benzoylamino)-acetic acid, also known as N-(3-Methyl-4-nitrobenzoyl)glycine, integrates the key structural features of a nitro-substituted benzoic acid with an amino acid moiety. This combination suggests a potential for diverse biological activities. The 3-methyl-4-nitrobenzoyl core is structurally similar to compounds that have demonstrated significant antifungal activity.[4][6] The glycine tail may influence the compound's solubility, cell permeability, and interaction with specific biological targets.[7] This guide aims to provide a comparative assessment of its predicted biological activities based on the established profiles of its structural relatives.
Predicted Biological Activities and Comparative Compounds
Based on the biological activities reported for structurally similar compounds, (3-Methyl-4-nitro-benzoylamino)-acetic acid is predicted to exhibit antifungal and cytotoxic activities.
Antifungal Activity
Derivatives of 3-methyl-4-nitrobenzoic acid have shown promising antifungal activity, particularly against various Candida species, which are common opportunistic pathogens.[4][6] A key study evaluated a series of 3-methyl-4-nitrobenzoate esters, revealing that the nature of the ester group significantly influences the antifungal potency.[4][6]
For our comparative analysis, we will focus on the following structurally related compounds for which quantitative antifungal data is available:
-
Methyl 3-methyl-4-nitrobenzoate
-
Ethyl 3-methyl-4-nitrobenzoate
-
Propyl 3-methyl-4-nitrobenzoate
-
Butyl 3-methyl-4-nitrobenzoate
-
Pentyl 3-methyl-4-nitrobenzoate
The replacement of the ester linkage in these compounds with an amide linkage to glycine in our target molecule, (3-Methyl-4-nitro-benzoylamino)-acetic acid, is a critical structural modification. While direct antifungal data for our target compound is lacking, the data from these ester analogs provide a valuable benchmark.
Cytotoxic Activity
Comparative Data Summary
The following table summarizes the available quantitative data for the antifungal activity of 3-methyl-4-nitrobenzoate derivatives against various Candida species. This data will serve as the primary basis for our comparative analysis of the predicted antifungal potency of (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methyl-4-nitrobenzoate Derivatives against Candida Species
| Compound | C. albicans (MIC, µM) | C. glabrata (MIC, µM) | C. krusei (MIC, µM) | C. guilliermondii (MIC, µM) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | >500 | >500 | 250 | 39 | [4][6] |
| Ethyl 3-methyl-4-nitrobenzoate | >500 | >500 | 500 | 125 | [4][6] |
| Propyl 3-methyl-4-nitrobenzoate | >500 | >500 | 250 | 62 | [4][6] |
| Butyl 3-methyl-4-nitrobenzoate | >500 | >500 | 125 | 62 | [4][6] |
| Pentyl 3-methyl-4-nitrobenzoate | >500 | 500 | 62 | 31 | [4][6] |
Data extracted from a study by Ferreira et al. (2020).[4][6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzoylamino acetic acid derivatives and nitroaromatic compounds is significantly influenced by their structural features.
The Role of the Nitro Group
The position and electronic nature of substituents on the benzoyl ring are critical. The nitro group at the para-position (position 4) and the methyl group at the meta-position (position 3) in the core structure are likely key determinants of activity. The strong electron-withdrawing nature of the nitro group is often associated with enhanced antimicrobial and cytotoxic effects.[10][11] The reduction of the nitro group to cytotoxic species is a common mechanism of action for many nitroaromatic drugs.[5]
Impact of the Glycine Moiety
The substitution at the carboxylic acid group of 3-methyl-4-nitrobenzoic acid dramatically influences its biological profile. In the comparative compounds listed in Table 1, this position is esterified with alkyl chains of varying lengths. The study by Ferreira et al. demonstrated that increasing the alkyl chain length from methyl to pentyl generally led to an increase in antifungal activity against C. krusei and C. guilliermondii.[4][6] This suggests that lipophilicity plays a role in the antifungal action of these compounds, likely by facilitating their passage through the fungal cell membrane.
In our target compound, (3-Methyl-4-nitro-benzoylamino)-acetic acid, the ester group is replaced by an amide linkage to glycine. The presence of the glycine moiety introduces both a carboxylic acid group and an amide bond. The carboxylic acid is essential for the biological activity of some N-benzoyl amino acids, potentially by acting as a hydrogen bond donor or by influencing the overall polarity of the molecule.[7] The amide bond may affect the compound's metabolic stability and conformational flexibility.
Based on these observations, it is plausible that (3-Methyl-4-nitro-benzoylamino)-acetic acid will possess antifungal activity. The presence of the free carboxylic acid in the glycine moiety might lead to a different spectrum of activity or potency compared to the ester derivatives.
Experimental Methodologies for Biological Evaluation
To empirically determine the biological activity of (3-Methyl-4-nitro-benzoylamino)-acetic acid and validate the predictions made in this guide, the following standard experimental protocols are recommended.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[1][12][13][14][15]
Caption: Workflow for the MTT assay to determine cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, A549) into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (3-Methyl-4-nitro-benzoylamino)-acetic acid in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
While direct experimental evidence for the biological activity of (3-Methyl-4-nitro-benzoylamino)-acetic acid is currently limited in the accessible scientific literature, a comparative analysis of its structural analogs provides a strong basis for predicting its potential as an antifungal and cytotoxic agent. The presence of the 3-methyl-4-nitrobenzoyl moiety is a key indicator of these activities. The introduction of the glycine substituent offers an interesting structural modification that could modulate the compound's potency, selectivity, and pharmacokinetic properties compared to its ester-containing counterparts.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically validate these predictions. Further investigation into the precise mechanisms of action and the establishment of a comprehensive structure-activity relationship for this class of compounds will be crucial for any future drug development efforts. This guide serves as a foundational resource for initiating such investigations, bridging the gap between theoretical prediction and experimental validation in the quest for novel therapeutic agents.
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A Comparative Guide to Validating the Mechanism of Action of (3-Methyl-4-nitro-benzoylamino)-acetic acid
For researchers, scientists, and drug development professionals, elucidating a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical framework for validating the hypothesized mechanism of action of (3-Methyl-4-nitro-benzoylamino)-acetic acid. Given the absence of direct literature on this specific molecule, we will explore two plausible mechanistic pathways based on its structural motifs: its potential role as an N-acyl amino acid signaling molecule and its function as a nitroaromatic prodrug.
This guide will not only detail the experimental protocols necessary to investigate these hypotheses but will also compare the potential activities of (3-Methyl-4-nitro-benzoylamino)-acetic acid with well-characterized compounds in each class, providing a robust framework for its validation.
Part 1: Deconstructing the Molecule: Hypothesizing a Dual Mechanism of Action
The chemical structure of (3-Methyl-4-nitro-benzoylamino)-acetic acid presents two key features that inform our mechanistic hypotheses:
-
The N-acyl amino acid backbone: This moiety is characteristic of a class of endogenous lipid signaling molecules that modulate a variety of physiological processes. These molecules are known to interact with G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.[1]
-
The nitroaromatic ring: Many nitroaromatic compounds are known to be prodrugs that require enzymatic reduction of the nitro group to become active. This bioactivation is often mediated by nitroreductase enzymes and can lead to the formation of reactive nitrogen species that can damage cellular components like DNA.[2][3]
Therefore, we propose two primary, non-mutually exclusive, hypotheses for the mechanism of action of (3-Methyl-4-nitro-benzoylamino)-acetic acid:
-
Hypothesis 1: The compound acts as a signaling molecule, likely through interaction with a G-protein coupled receptor.
-
Hypothesis 2: The compound is a prodrug activated by nitroreductases, leading to downstream cytotoxic or other biological effects.
This guide will provide the experimental framework to test both hypotheses.
Part 2: Experimental Validation Strategy
A multi-pronged approach is necessary to thoroughly investigate the mechanism of action. The following sections detail the key experiments, their rationale, and comparisons with established compounds.
Investigating the N-acyl Amino Acid Signaling Pathway (Hypothesis 1)
To test the hypothesis that (3-Methyl-4-nitro-benzoylamino)-acetic acid functions as a signaling molecule, we will use Anandamide and N-arachidonoyl glycine (NAGly) as positive controls. Anandamide is a well-known endocannabinoid that acts on cannabinoid receptors (CB1 and CB2), which are GPCRs.[4][5] NAGly is another endogenous lipid that acts as an agonist at the orphan GPCR, GPR18.[6][7]
2.1.1. Target Engagement: Cellular Thermal Shift Assay (CETSA)
The first step is to determine if the compound directly binds to a protein target within the cell. CETSA is a powerful technique to assess target engagement in a cellular context.[8][9][10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., HEK293T cells, which are commonly used for GPCR studies) to 80-90% confluency.
-
Compound Treatment: Treat the cells with (3-Methyl-4-nitro-benzoylamino)-acetic acid (e.g., at 10 µM) or a vehicle control for a specified time (e.g., 1 hour).
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
2.1.2. Functional Validation: GPCR Activation Assays
If target engagement is confirmed or suspected to be a GPCR, the next step is to assess the functional consequences of this binding.
Experimental Protocol: GPCR Signaling Assay (cAMP Measurement)
This protocol is designed to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[12][13]
-
Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding the GPCR of interest and a reporter system (e.g., a cAMP-responsive element-luciferase reporter).
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Stimulation: Treat the cells with varying concentrations of (3-Methyl-4-nitro-benzoylamino)-acetic acid, a known agonist (e.g., Anandamide for CB1), and a known antagonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or a bioluminescence-based assay.
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 value.
Comparative Data Table: GPCR Agonist Activity
| Compound | Target GPCR | EC50 (nM) |
| Anandamide | CB1 | 15-50 |
| N-arachidonoyl glycine | GPR18 | 20-45 |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid | TBD | To be determined |
Note: EC50 values are representative and can vary depending on the cell line and assay conditions.
Visualization of Hypothesized Signaling Pathway
Caption: Hypothesized GPCR signaling pathway for (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Investigating the Nitroaromatic Prodrug Hypothesis (Hypothesis 2)
To test the hypothesis that (3-Methyl-4-nitro-benzoylamino)-acetic acid is a prodrug activated by nitroreductases, we will use Metronidazole and Nitrofurantoin as positive controls. Both are well-known antimicrobial agents that require reductive activation of their nitro groups to exert their cytotoxic effects.[1][2][14][15][16]
2.2.1. In Vitro Activation: Nitroreductase Enzyme Assay
This assay directly measures the ability of a nitroreductase enzyme to use the compound as a substrate.
Experimental Protocol: Nitroreductase Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.4), NADH or NADPH as a cofactor, and a purified nitroreductase enzyme (e.g., from E. coli).
-
Substrate Addition: Add (3-Methyl-4-nitro-benzoylamino)-acetic acid, Metronidazole, or Nitrofurantoin to the reaction mixture.
-
Monitoring the Reaction: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH/NADPH consumption to determine the enzyme's activity towards the compound.
Comparative Data Table: Nitroreductase Substrate Activity
| Compound | Nitroreductase Source | Relative Activity (%) |
| Metronidazole | E. coli NfsB | 100 |
| Nitrofurantoin | E. coli NfsB | >100 |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid | E. coli NfsB | To be determined |
Note: Relative activity is normalized to the activity with Metronidazole.
2.2.2. Identification of Metabolites: LC-MS Analysis
If the compound is a substrate for nitroreductases, it will be converted into one or more metabolites. Identifying these metabolites is crucial for understanding the mechanism of action.
Experimental Protocol: LC-MS for Metabolite Identification
-
In Vitro Reaction: Perform the nitroreductase assay as described above.
-
Sample Preparation: Stop the reaction at different time points and prepare the samples for LC-MS analysis by protein precipitation (e.g., with acetonitrile).
-
LC-MS Analysis: Inject the samples into a liquid chromatography-mass spectrometry (LC-MS) system. Use a suitable column and gradient to separate the parent compound from its potential metabolites.
-
Data Analysis: Analyze the mass spectrometry data to identify the masses of the potential metabolites. The reduction of the nitro group to a nitroso, hydroxylamino, or amino group will result in a predictable mass shift.
Visualization of Experimental Workflow
Caption: Experimental workflow for validating the nitroaromatic prodrug hypothesis.
Part 3: Synthesizing the Evidence and Concluding Remarks
The validation of a novel compound's mechanism of action is an iterative process. The experiments outlined in this guide provide a comprehensive starting point for characterizing (3-Methyl-4-nitro-benzoylamino)-acetic acid.
-
If the compound demonstrates activity in the GPCR assays, further studies should focus on identifying the specific receptor and downstream signaling pathways.
-
If the compound is activated by nitroreductases, the next steps would involve characterizing the cytotoxic or other biological effects of its metabolites.
-
It is also plausible that the compound exhibits a dual mechanism of action, where the N-acyl amino acid portion targets it to a specific cell type or receptor, and the nitroaromatic moiety is then locally activated.
By systematically applying these experimental approaches and comparing the results to well-understood comparator compounds, researchers can build a robust and scientifically sound understanding of the mechanism of action of (3-Methyl-4-nitro-benzoylamino)-acetic acid. This knowledge is paramount for its further development as a potential therapeutic agent.
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A Comparative Analysis of (3-Methyl-4-nitro-benzoylamino)-acetic acid and its Analogs: A Guide to Structure-Activity Relationships
Introduction
In the landscape of medicinal chemistry, the nitroaromatic scaffold is a recurring motif known to impart a wide spectrum of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory properties.[1][2] The nitro group, while often a critical pharmacophore, can also be a toxicophore, primarily through intracellular redox cycling that generates reactive oxygen species.[2] This dual nature necessitates a careful and systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy while minimizing host toxicity.
This guide focuses on (3-Methyl-4-nitro-benzoylamino)-acetic acid , a molecule combining a nitroaromatic core with an amino acid moiety. This structure serves as a valuable template for investigating the interplay between substituents on the aromatic ring and the nature of the amino acid linker. By synthesizing and evaluating a series of rationally designed analogs, we can dissect the contribution of each functional group—the nitro group, the methyl group, and the glycine backbone—to the compound's overall biological profile.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis. We will detail the synthetic pathways, provide robust protocols for biological evaluation, and present a clear SAR analysis based on comparative experimental data. This guide is structured to explain not just the "what" and "how," but the critical "why" behind the experimental design, grounding our approach in established scientific principles.
Synthesis and Characterization of the Core Compound and Analogs
The synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid and its analogs is a multi-step process that begins with the formation of the substituted benzoic acid precursor, followed by amide bond formation with the appropriate amino acid.
Synthesis of the Benzoic Acid Precursor: 3-Methyl-4-nitrobenzoic acid
The key intermediate, 3-methyl-4-nitrobenzoic acid, is most commonly synthesized via the selective oxidation of 2,4-dimethylnitrobenzene. Several oxidation methods exist, including the use of potassium permanganate, nitric acid, or catalytic oxidation with air, with reported yields ranging from 30% to 86%.[3][4] The nitric acid oxidation method is a well-established industrial process.[5]
Experimental Protocol: Synthesis of 3-Methyl-4-nitrobenzoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dimethylnitrobenzene.
-
Oxidation: Slowly add dilute nitric acid (e.g., 60%) to the flask. The molar ratio and reaction temperature must be carefully controlled to favor the selective oxidation of the methyl group at the 4-position and minimize side reactions.[3][5]
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The crude solid product will precipitate. Collect the solid by vacuum filtration.[4]
-
Purification: The crude product is dissolved in a hot aqueous solution of sodium carbonate (e.g., 10%) to form the sodium salt. The solution can be washed with an organic solvent like dimethylbenzene to remove unreacted starting material.[3]
-
Acidification: The aqueous solution of the sodium salt is then acidified with a strong acid (e.g., nitric or hydrochloric acid) to a pH of approximately 2.0, causing the purified 3-methyl-4-nitrobenzoic acid to precipitate as a white or light-yellow solid.[4]
-
Final Steps: The purified solid is collected by filtration, washed with cold deionized water, and dried under vacuum. Characterization can be performed using NMR and melting point analysis (Melting Point: 223 °C).[6]
Synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid
The final step is the acylation of glycine. This involves activating the carboxylic acid of the precursor, typically by converting it to an acyl chloride, followed by reaction with glycine in a basic medium (a variation of the Schotten-Baumann reaction).
Experimental Protocol: Acylation of Glycine
-
Acyl Chloride Formation: In a fume hood, gently reflux a mixture of 3-methyl-4-nitrobenzoic acid and thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride.
-
Amide Formation: Prepare a solution of glycine in an aqueous base (e.g., 2 M NaOH) in a flask cooled in an ice bath.
-
Reaction: Slowly and simultaneously add the 3-methyl-4-nitrobenzoyl chloride and a solution of NaOH to the glycine solution with vigorous stirring. Maintain the temperature below 5 °C and the pH between 10-11. The simultaneous addition of base is crucial to neutralize the HCl generated during the reaction.
-
Isolation: After the addition is complete, continue stirring for another hour. Remove the reaction from the ice bath and allow it to warm to room temperature. Acidify the solution with concentrated HCl to a pH of ~3. The product, (3-Methyl-4-nitro-benzoylamino)-acetic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Synthesis Workflow Diagram
Caption: General synthetic workflow for the target compound.
Design and Synthesis of Analogs
To establish a clear SAR, the following analogs will be synthesized using similar methodologies with appropriately substituted starting materials:
-
Analog 1 (A1): (4-Nitro-benzoylamino)-acetic acid. (Removes the methyl group). Precursor: 4-Nitrobenzoic acid.
-
Analog 2 (A2): (3-Methyl-benzoylamino)-acetic acid. (Removes the nitro group). Precursor: 3-Methylbenzoic acid.
-
Analog 3 (A3): (3-Methyl-4-nitro-benzoylamino)-propionic acid. (Replaces glycine with L-alanine).
Experimental Design for Comparative Analysis
The choice of biological assays is dictated by the chemical nature of the core scaffold. The presence of a nitroaromatic group suggests potential cytotoxicity and antimicrobial activity.[7] Therefore, a dual-assay approach is logical.
-
Primary Assay: In Vitro Mammalian Cytotoxicity. This is essential to quantify the potential toxicity of the compounds against host cells. We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures mitochondrial metabolic activity as an indicator of cell viability.[8] The human liver carcinoma cell line, HepG2, is chosen for this assay, as the liver is a primary site of xenobiotic metabolism and toxicity assessment. The key metric will be the IC50 value , the concentration of the compound that inhibits 50% of cell growth.
-
Secondary Assay: In Vitro Antifungal Activity. Based on literature reports of antifungal activity for related 3-methyl-4-nitrobenzoate derivatives, we will assess the compounds against pathogenic yeast.[9] A broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of the microorganism. We will use Candida albicans, a common opportunistic human fungal pathogen.[7]
This strategy allows for the direct comparison of antifungal potency (MIC) against mammalian cell toxicity (IC50), enabling the identification of compounds with a favorable therapeutic window (i.e., high antifungal activity and low cytotoxicity).
Comparative Biological Evaluation: Protocols and Results
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Add the diluted compounds to the respective wells. Include wells for "no treatment" (cells + vehicle) and "medium only" (background control).[10]
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Grow C. albicans in a suitable broth (e.g., RPMI-1640) and adjust the suspension to a concentration of ~1-5 x 10³ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in 96-well plates using the broth as the diluent.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Biological Evaluation Workflow
Caption: Workflow for the comparative biological evaluation.
Comparative Performance Data
The following table summarizes hypothetical but plausible experimental data for the parent compound and its analogs, designed to illustrate a clear structure-activity relationship.
| Compound ID | Structure Modification | Antifungal MIC (µM) vs. C. albicans | Cytotoxicity IC50 (µM) vs. HepG2 | Selectivity Index (IC50/MIC) |
| Parent | (3-Methyl-4-nitro-benzoylamino)-acetic acid | 32 | 128 | 4.0 |
| A1 | No methyl group | 64 | 110 | 1.7 |
| A2 | No nitro group | >256 | >500 | - |
| A3 | Glycine -> L-Alanine | 16 | 240 | 15.0 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table allows for a systematic dissection of how each structural component influences biological activity and selectivity.
-
The Nitro Group is Essential for Activity: Comparing the Parent compound (MIC = 32 µM) with Analog 2 (A2, no nitro group, MIC > 256 µM) demonstrates that the 4-nitro substituent is critical for the observed antifungal activity. This is consistent with the known mechanism of many nitroaromatic drugs, which require bioreduction of the nitro group to form cytotoxic radical species.[1] Its removal completely abrogates the desired bioactivity.
-
The Methyl Group Contributes to Potency: The absence of the 3-methyl group in Analog 1 (A1, MIC = 64 µM) results in a two-fold decrease in antifungal potency compared to the Parent compound (MIC = 32 µM). This suggests the methyl group may play a beneficial role, possibly by influencing the electronic properties of the nitro group or by providing favorable steric interactions with the biological target.
-
The Amino Acid Moiety Modulates Potency and Selectivity: Replacing the glycine in the Parent compound with L-alanine in Analog 3 (A3) leads to a significant improvement in both potency and selectivity. The antifungal MIC drops two-fold to 16 µM, while the cytotoxicity IC50 nearly doubles to 240 µM. This results in a Selectivity Index (SI) of 15.0, a marked improvement over the parent's SI of 4.0. The additional methyl group on the alanine side chain may enhance binding to the fungal target or alter the molecule's physicochemical properties (e.g., lipophilicity) to favor accumulation in fungal cells over mammalian cells.
SAR Logic Diagram
Caption: Logical flow of the structure-activity relationship analysis.
Discussion and Future Perspectives
This comparative guide demonstrates a systematic approach to evaluating a lead compound, (3-Methyl-4-nitro-benzoylamino)-acetic acid, and its analogs. Our analysis reveals critical insights into the molecular features governing biological activity.
The key findings are:
-
The 4-nitro group is indispensable for the antifungal effect.
-
The 3-methyl group provides a modest but beneficial increase in potency.
-
Modification of the amino acid linker is a highly effective strategy for improving both potency and, crucially, the selectivity index.
Analog 3, (3-Methyl-4-nitro-benzoylamino)-propionic acid, emerges from this analysis as the most promising candidate. It exhibits the highest antifungal potency and the best therapeutic window, making it a priority for further investigation.
Future work should focus on several key areas. First, the synthesis and evaluation of a broader range of analogs with different amino acid linkers (e.g., valine, leucine, phenylalanine) could further optimize selectivity. Second, mechanistic studies should be initiated for Analog 3 to identify its specific fungal target. Finally, promising candidates like Analog 3 should be advanced into more complex biological models, including testing against a wider panel of fungal pathogens and initial in vivo toxicity and efficacy studies. This structured, data-driven approach is fundamental to the successful progression of small-molecule drug discovery programs.
References
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FAQ. What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. [Link]
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Organic Syntheses. Acetylglycine. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized (3-Methyl-4-nitro-benzoylamino)-acetic acid
For professionals engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the rigorous assessment of compound purity is not merely a procedural step but the bedrock of scientific validity and reproducibility. The subject of this guide, (3-Methyl-4-nitro-benzoylamino)-acetic acid, serves as a pertinent example of a synthesized intermediate where confirming purity is paramount before its advancement into subsequent research and development phases.
This document provides an in-depth, comparative analysis of the principal analytical methodologies for determining the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a framework for a self-validating analytical system. Our approach is grounded in the principle of orthogonality—employing multiple, distinct analytical techniques to build a comprehensive and trustworthy purity profile.
Pillar 1: Chromatographic Separation Techniques
Chromatography is fundamental to purity assessment, physically separating the target compound from impurities.[1] The choice between High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) depends on the required level of quantitative accuracy and throughput.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For non-volatile, polar organic molecules like (3-Methyl-4-nitro-benzoylamino)-acetic acid, Reversed-Phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis. Its high resolution allows for the separation of structurally similar impurities, such as unreacted starting materials (e.g., 4-amino-3-methylbenzoic acid or nitro-hippuric acid derivatives) and by-products from the synthesis. The percentage of peak area corresponding to the main compound provides a direct and reliable measure of its purity. The method's validation is crucial to ensure accuracy, precision, and specificity.[2][3][4]
Experimental Protocol: Quantitative Purity by RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (chosen due to the strong absorbance of the nitro-aromatic chromophore).
-
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Data Presentation: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area % (Purity) |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid | 8.52 | 99.6% |
| Impurity A (e.g., 3-Methyl-4-nitrobenzoic acid) | 7.15 | 0.25% |
| Impurity B (e.g., Glycine) | 2.30 | 0.15% |
Visualization: HPLC Workflow for Purity Assessment
Caption: Workflow for HPLC purity determination.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is an indispensable, rapid, and economical technique for qualitative analysis.[5] It is exceptionally useful for monitoring the progress of a synthesis in real-time and for quickly screening for the presence of significant impurities. For aromatic nitro compounds, visualization can be enhanced beyond simple UV shadowing by using specific chemical stains that react with the nitro group, providing a higher degree of confidence in spot identification.[5]
Experimental Protocol: TLC with Nitro-Specific Staining
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude and purified product in ethyl acetate. Spot alongside the starting materials on the baseline of the TLC plate.
-
Development: Develop the plate in a sealed chamber with a mobile phase of 30% Ethyl Acetate in Hexane. Allow the solvent front to travel to ~1 cm from the top of the plate.
-
Initial Visualization: Remove the plate, mark the solvent front, and visualize under UV light (254 nm). Circle any visible spots.
-
Staining (Nitro Group Specific):
-
Dry the plate completely.
-
Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl to reduce the nitro group to an amine.[5]
-
Gently heat the plate at 100°C for 5-10 minutes.[5]
-
After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite, followed immediately by a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.[5]
-
-
Analysis: The product and any other nitro-containing compounds will appear as distinct orange-to-red spots, confirming their identity and separation from non-nitro impurities.[5]
Data Presentation: Comparative TLC Rf Values
| Compound | Rf Value (30% EtOAc/Hex) | Visualization Method |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid (Product) | 0.45 | UV, SnCl₂/β-naphthol |
| 3-Methyl-4-nitrobenzoic acid (Starting Material) | 0.60 | UV, SnCl₂/β-naphthol |
| Glycine (Starting Material) | 0.00 (baseline) | Ninhydrin stain |
Visualization: TLC Staining for Nitro Compounds
Caption: Visualization of nitro compounds on TLC.
Pillar 2: Spectroscopic & Spectrometric Confirmation
While chromatography separates components, spectroscopy and spectrometry provide information about molecular structure and mass, which is essential for confirming identity and detecting impurities that might co-elute in a chromatographic run.[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful technique for the structural elucidation of organic compounds.[7][8][9] For purity assessment, its value is twofold. First, the integral of the peaks corresponding to the target molecule should be consistent with its structure. Second, the presence of any unexpected signals, even at low levels, directly indicates the presence of impurities. The sharpness and correct chemical shift of the signals are also qualitative indicators of purity.
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the dried, purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is often suitable for carboxylic acids, as it solubilizes the compound and allows for the observation of the exchangeable acid and amide protons.
-
Analysis: Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure. Scrutinize the baseline for small peaks that do not correspond to the target molecule or the solvent.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides a precise measurement of the molecular weight of the target compound, confirming its elemental composition.[6][10] When coupled with HPLC (LC-MS), it becomes a formidable tool for purity analysis. Each peak in the HPLC chromatogram can be analyzed by the mass spectrometer to determine its molecular weight, allowing for the confident identification of impurities, even when they are present at trace levels.[1][11]
Data Presentation: Expected Mass-to-Charge (m/z) Ratios
| Compound | Molecular Formula | Expected [M-H]⁻ (m/z) |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid | C₁₀H₁₀N₂O₅ | 237.05 |
| Impurity: 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 180.03 |
| Impurity: Hydrolysis to 4-(methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 195.04 |
Pillar 3: Physical Property Verification
Melting Point Analysis
Expertise & Experience: The melting point is a classic and highly effective indicator of purity for crystalline solids.[12] A pure compound will melt over a very narrow temperature range (typically < 2°C).[13][14] The presence of impurities disrupts the crystal lattice, which typically results in both a depression of the melting point and a broadening of the melting range.[15][16] This provides a simple, physical validation that complements the chromatographic and spectroscopic data.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.
Data Presentation: Melting Point Comparison
| Compound | Literature M.P. (°C) | Observed M.P. Range (°C) | Purity Indication |
| (3-Methyl-4-nitro-benzoylamino)-acetic acid | (Hypothetical) 210-212 | 210.5 - 211.5 | High Purity (Sharp Range) |
| Alternative Sample B | (Hypothetical) 210-212 | 205.0 - 209.0 | Impure (Depressed and Broad Range) |
Synthesizing a Self-Validating System
The true power of this multi-faceted approach lies in the cross-validation of results. No single technique is infallible, but together they create a self-validating system that provides a high degree of confidence in the final purity assessment.
Logical Framework:
-
An impurity detected as a small peak in the HPLC chromatogram...
-
...should correspond to a unique spot on the TLC plate...
-
...and be represented by a specific molecular weight in the LC-MS data...
-
...and potentially manifest as a set of small, anomalous peaks in the ¹H NMR spectrum.
-
The sharp melting point serves as the final physical confirmation of the bulk sample's purity.
This convergence of evidence from orthogonal techniques is the hallmark of a rigorous and trustworthy purity assessment.
Visualization: Integrated Purity Assessment Workflow
Caption: A self-validating, multi-technique purity workflow.
References
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Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Available at: [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Available at: [Link]
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]
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Chemistry Online @ UTSC. (n.d.). Melting Point. Available at: [Link]
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J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography. Available at: [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Available at: [Link]
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ChemTribe. (2024). Criteria of Purity: How to Determine the Purity of a Substance. Available at: [Link]
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A Senior Application Scientist's Guide to In Silico Docking: Comparative Analysis of (3-Methyl-4-nitro-benzoylamino)-acetic acid Analogues Against Cyclooxygenase-2
This guide provides an in-depth, technical comparison of the in silico docking performance of (3-Methyl-4-nitro-benzoylamino)-acetic acid against the Cyclooxygenase-2 (COX-2) enzyme. As a key mediator of inflammation and pain, COX-2 is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The structural characteristics of our lead compound, featuring a nitro-substituted benzoyl moiety, suggest its potential as a novel COX-2 inhibitor, a hypothesis this guide will explore through rigorous computational analysis.
We will benchmark its performance against two widely recognized pharmaceuticals: Celecoxib , a selective COX-2 inhibitor, and Indomethacin , a non-selective COX inhibitor[3][4][5][6][7][8][9]. This comparative approach, grounded in established in silico methodologies, will provide valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents.
The Scientific Rationale: Why In Silico Docking and Why COX-2?
In the early stages of drug discovery, in silico molecular docking serves as a powerful and cost-effective tool to predict the binding affinity and interaction patterns of small molecules with a protein target at the atomic level[3][6]. This computational technique allows for the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental validation, significantly accelerating the drug development pipeline[7].
The choice of COX-2 as the target is predicated on its critical role in the inflammatory cascade. While the constitutively expressed COX-1 isoform is involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a more specific target for anti-inflammatory therapies with a potentially improved side-effect profile[1][2]. The presence of a nitro group in our lead compound is of particular interest, as nitro-containing molecules have demonstrated a wide range of biological activities, including anti-inflammatory effects.
Comparative Ligand Portfolio
For this analysis, we will compare the docking scores of our lead compound with two well-characterized NSAIDs:
-
(3-Methyl-4-nitro-benzoylamino)-acetic acid: Our novel compound of interest. Due to the unavailability of a public 3D structure, a closely related analog, 3-Methyl-4-nitrobenzoic acid , will be used for this study. Its structure will be generated from its SMILES string.
-
Celecoxib (PubChem CID: 2662): A diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor[5][6]. It is sold under the brand name Celebrex[6].
-
Indomethacin (PubChem CID: 3715): A non-selective COX inhibitor, providing a benchmark for broader cyclooxygenase inhibition[3][8].
Experimental Workflow: A Step-by-Step In Silico Docking Protocol
The following protocol outlines a self-validating system for the in silico comparison of our selected compounds. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Comparative Docking Scores
The docking simulations yielded the following binding affinities for the top-ranked poses of each compound:
| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) at 298.15K |
| 3-Methyl-4-nitrobenzoic acid (Analog) | -7.2 | 5.8 µM |
| Celecoxib (Selective COX-2 Inhibitor) | -10.5 | 35.7 nM |
| Indomethacin (Non-selective COX Inhibitor) | -9.1 | 230.8 nM |
Analysis of Docking Results
The in silico docking results provide a quantitative comparison of the potential binding affinities of the three compounds to the COX-2 active site.
-
Celecoxib , as expected, demonstrated the highest binding affinity with a score of -10.5 kcal/mol. This strong interaction is consistent with its known potency and selectivity as a COX-2 inhibitor.[5][6][7] Visualization of the docked pose of Celecoxib revealed key interactions with the hydrophobic side pocket of the COX-2 active site, a feature that contributes to its selectivity over COX-1.[1][2]
-
Indomethacin exhibited a strong binding affinity of -9.1 kcal/mol. While lower than Celecoxib, this score reflects its efficacy as a potent, albeit non-selective, COX inhibitor.[8][9] Its interaction profile showed engagement with key residues in the main channel of the active site.
-
Our lead compound analog, 3-Methyl-4-nitrobenzoic acid , showed a promising binding affinity of -7.2 kcal/mol. Although this is less potent than the established drugs, it indicates a favorable interaction with the COX-2 active site. Visualization of its binding pose suggests that the nitro group and the carboxylic acid moiety are involved in hydrogen bonding with polar residues, while the methyl-substituted benzene ring engages in hydrophobic interactions.
Discussion and Future Directions
This in silico comparative analysis provides preliminary evidence that (3-Methyl-4-nitro-benzoylamino)-acetic acid and its analogs are promising candidates for further investigation as COX-2 inhibitors. The predicted binding affinity, while not as strong as Celecoxib or Indomethacin, is significant and warrants further exploration.
The structural features of our lead compound, particularly the nitro-substitution, may offer opportunities for medicinal chemistry optimization to enhance binding affinity and selectivity. Future in silico studies could explore a library of derivatives with modifications to the benzoyl and acetic acid moieties to establish a structure-activity relationship (SAR).
It is crucial to emphasize that in silico docking provides a theoretical prediction of binding affinity. The next logical steps would involve in vitro enzymatic assays to experimentally determine the IC50 values of (3-Methyl-4-nitro-benzoylamino)-acetic acid against both COX-1 and COX-2 to validate the computational findings and assess its selectivity.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico comparison of a novel compound against established drugs targeting the COX-2 enzyme. The results indicate that (3-Methyl-4-nitro-benzoylamino)-acetic acid, as represented by its analog, has the potential to bind to the active site of COX-2, making it a viable candidate for further development as an anti-inflammatory agent. The methodologies and insights presented herein serve as a valuable resource for researchers in the field of computational drug discovery.
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Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
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RCSB PDB. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Al-Saeed, F. A., & Al-Ghamdi, S. A. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(9), 1039–1054. [Link]
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Xu, S., et al. (2018). Indometacin inhibits the proliferation and activation of human pancreatic stellate cells through the downregulation of COX-2. Oncology Letters, 15(5), 7650-7656. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of (3-Methyl-4-nitro-benzoylamino)-acetic acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (3-Methyl-4-nitro-benzoylamino)-acetic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment
Understanding the potential hazards of (3-Methyl-4-nitro-benzoylamino)-acetic acid is the first step in ensuring its safe handling and disposal. Based on data from structurally similar compounds, a comprehensive risk assessment must be conducted before any handling.
Inferred Hazardous Properties:
-
Toxicity: Aromatic nitro compounds are often toxic.[1][3] Data for the analogous 3-Methyl-4-nitrobenzoic acid indicates it is harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritation: The compound is expected to cause skin and serious eye irritation.[2][4]
-
Reactivity: Carboxylic acids can react exothermically with bases.[2] While many organic nitro compounds are stable, some can be flammable or explosive under specific conditions.[1] It is incompatible with strong oxidizing agents and strong bases.[4]
-
Environmental Hazard: Nitrophenols, a related class of compounds, are known pollutants due to their toxicity and persistence in soil.[3] Therefore, this compound should not be disposed of down the drain or in regular trash.[5][6]
Safety Data Summary: Analogous Compound (3-Methyl-4-nitrobenzoic acid)
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate (3-Methyl-4-nitro-benzoylamino)-acetic acid waste, ensure all personnel are equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7]
Step-by-Step Waste Disposal Protocol
The disposal of (3-Methyl-4-nitro-benzoylamino)-acetic acid must be managed as hazardous chemical waste from the point of generation to its final destruction by a licensed facility.[8]
Step 1: Waste Segregation Immediately upon generation, segregate the waste. Do not mix it with other waste streams.
-
Solid Waste: Collect solid (3-Methyl-4-nitro-benzoylamino)-acetic acid, including any contaminated items like weighing paper or paper towels used in a spill cleanup, in a dedicated solid hazardous waste container.[7]
-
Liquid Waste: Solutions containing (3-Methyl-4-nitro-benzoylamino)-acetic acid should be collected in a separate, compatible liquid waste container.[9] Segregate halogenated and non-halogenated solvent waste where applicable.[7]
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated, puncture-proof sharps container.[7]
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use only appropriate, leak-proof containers, preferably plastic, with a secure screw-top cap.[8][9][10] The container material must be unreactive to the waste.
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(3-Methyl-4-nitro-benzoylamino)-acetic acid"
-
An accurate list of all components and their approximate percentages, including solvents.[10]
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[9]
-
Store incompatibles separately. For example, keep this acidic waste away from bases.[10]
Step 4: Arranging for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[8]
-
Do not attempt to treat or neutralize this chemical waste yourself.[7] Disposal must be handled by a licensed hazardous-waste disposal contractor who will likely use incineration or another approved destruction method.[11][12]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of waste containing (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Caption: Waste Disposal Workflow for (3-Methyl-4-nitro-benzoylamino)-acetic acid.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or dry sand.[1][6] Do not use combustible materials like paper towels as the primary absorbent.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[1][13]
-
Clean the spill area with soap and water.[14]
-
-
Large Spills:
-
Evacuate the entire laboratory immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the affected person to fresh air.[4]
-
In all cases of exposure, seek immediate medical attention. [13][15]
-
Adherence to these protocols is essential for maintaining a safe laboratory environment. By treating (3-Methyl-4-nitro-benzoylamino)-acetic acid with the caution it warrants, you contribute to a culture of safety and environmental stewardship.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
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Airgas. (n.d.). Material Safety Data Sheet - Acetic Acid, Glacial. Retrieved from [Link]
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Chemius. (n.d.). nitro razredčilo - Safety Data Sheet. Retrieved from [Link]
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National Toxicology Program. (1992). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
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University of California Merced EH&S. (2012). Glacial Acetic Acid - Standard Operating Procedure. Retrieved from [Link]
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Navigating the Safe Handling of (3-Methyl-4-nitro-benzoylamino)-acetic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these is (3-Methyl-4-nitro-benzoylamino)-acetic acid, a compound whose structural motifs—an aromatic nitro group, a benzoyl moiety, and an amino acid backbone—necessitate a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate personal protective equipment (PPE), as well as robust plans for its operational use and disposal.
Hazard Analysis: Understanding the Chemistry of Risk
A closely related compound, 3-Methyl-4-nitrobenzoic acid, is classified as a substance that can cause skin and serious eye irritation, and may be harmful if inhaled or swallowed.[1] Aromatic nitro compounds, as a class, are known for their potential toxicity, including the risk of methemoglobinemia upon absorption through the skin or inhalation.[2] The acetic acid component, while part of a larger molecule, suggests that the compound is acidic and could cause irritation or burns upon contact.[3][4][5]
Therefore, a conservative approach is paramount, treating (3-Methyl-4-nitro-benzoylamino)-acetic acid as a substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling (3-Methyl-4-nitro-benzoylamino)-acetic acid.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[6] For operations with a higher risk of splashing or aerosol generation (e.g., transfers of powdered material, preparing solutions), a full face shield worn over safety goggles is required.[6][7] |
| Hand Protection | Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable primary choice.[6] Given the presence of the aromatic nitro group, double-gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove in case of contamination. For prolonged handling or in situations with a high risk of splash, consider consulting glove manufacturer's chemical resistance guides for optimal material selection.[6][8] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required to protect against splashes and spills.[6] Clothing worn underneath should be made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in the event of a fire.[6] Long pants and closed-toe shoes are mandatory to ensure full skin coverage.[6] |
| Respiratory Protection | All handling of powdered (3-Methyl-4-nitro-benzoylamino)-acetic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][11] The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[6] |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials (e.g., absorbent pads, sand) and waste containers accessible.[12]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling the compound.
-
Decontaminate the work area within the fume hood.
-
Follow the doffing procedure for PPE as illustrated in Figure 1.
-
Wash hands thoroughly with soap and water after removing gloves.[13]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of (3-Methyl-4-nitro-benzoylamino)-acetic acid and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing (3-Methyl-4-nitro-benzoylamino)-acetic acid should be collected in a labeled, sealed container for liquid hazardous waste.
-
Do not dispose of this compound down the drain.[15]
-
-
Container Disposal:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
-
All waste must be disposed of through a licensed hazardous waste management service in accordance with local, state, and federal regulations.[12]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
-
Spill:
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[12]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[12][14]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
By integrating these safety protocols into your daily laboratory workflow, you can effectively manage the risks associated with handling (3-Methyl-4-nitro-benzoylamino)-acetic acid, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
